molecular formula C9H14N4O B1314554 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide CAS No. 666235-33-2

5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

Cat. No.: B1314554
CAS No.: 666235-33-2
M. Wt: 194.23 g/mol
InChI Key: FDWHOJIUCDZERN-UHFFFAOYSA-N
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Description

5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide (CAS 666235-33-2) is a chemical building block of high interest in medicinal chemistry and anticancer drug discovery. Its molecular formula is C9H14N4O, with a molecular weight of 194.23 g/mol . This compound serves as a versatile precursor for the synthesis of more complex heterocyclic systems. The 5-aminopyrazole-4-carboxamide core is a privileged scaffold in the design of kinase inhibitors . Recent research has focused on derivatives of this core structure as novel pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, which show promising nanomolar activity against both wild-type and gatekeeper mutant FGFRs, a significant challenge in overcoming drug resistance in cancers . These inhibitors have demonstrated potent suppression of proliferation in lung and gastric cancer cell lines . Furthermore, the broader chemical class of 5-amino-4-carbamoyl-pyrazole compounds has been investigated in patents for use as selective and irreversible inhibitors of mutant EGFR kinase, another critical oncology target, highlighting the scaffold's continued relevance in targeted therapy development . The pyrazole moiety itself is structurally intriguing, exhibiting tautomerism that influences its reactivity and intermolecular interactions, features that can be exploited in drug design to optimize properties like potency and selectivity . This product is intended for research and development purposes only. It is recommended to store the compound at 2-8°C, away from light and moisture .

Properties

IUPAC Name

5-amino-1-cyclopentylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-8-7(9(11)14)5-12-13(8)6-3-1-2-4-6/h5-6H,1-4,10H2,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWHOJIUCDZERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470797
Record name 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666235-33-2
Record name 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation and characterization of the novel pyrazole derivative, 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide. This compound and its analogs are of significant interest in medicinal chemistry, particularly as potential kinase inhibitors.

Compound Identity and Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₉H₁₄N₄O.[1] Its core structure consists of a pyrazole ring substituted with an amino group, a carboxamide group, and a cyclopentyl group.

Table 1: Physicochemical Properties [1]

PropertyValue
Molecular Formula C₉H₁₄N₄O
Molecular Weight 194.23 g/mol
CAS Number 666235-33-2
IUPAC Name 5-amino-1-cyclopentylpyrazole-4-carboxamide
SMILES C1CCC(C1)N2C(=C(C=N2)C(=O)N)N
InChI Key FDWHOJIUCDZERN-UHFFFAOYSA-N

Synthesis and Characterization

Postulated Synthesis Protocol

A potential synthetic pathway is the reaction of cyclopentylhydrazine with ethyl 2-cyano-3-ethoxyacrylate, followed by hydrolysis of the resulting ester and subsequent amidation.

Experimental Protocol:

  • Step 1: Synthesis of Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate.

    • To a solution of cyclopentylhydrazine hydrochloride (1.0 eq) and triethylamine (1.1 eq) in ethanol, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Hydrolysis to 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid.

    • Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and aqueous sodium hydroxide solution (2 M).

    • Stir the mixture at 60°C for 2-3 hours.

    • Cool the reaction mixture and acidify with hydrochloric acid (1 M) to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Step 3: Amidation to this compound.

    • Suspend the carboxylic acid from Step 2 in dichloromethane.

    • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

    • Add ammonium chloride (1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by recrystallization or column chromatography.

Spectroscopic Data for Structure Elucidation

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous pyrazole derivatives.[5][6]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.80s1HPyrazole C-H
~6.50br s2H-NH₂ (amino)
~7.20, ~7.00br s2H-CONH₂ (carboxamide)
~4.80quintet1HCyclopentyl C-H (methine)
~1.90 - 1.50m8HCyclopentyl -CH₂-

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~165.0C=O (carboxamide)
~155.0Pyrazole C-NH₂
~140.0Pyrazole C-H
~95.0Pyrazole C-CONH₂
~60.0Cyclopentyl C-N
~32.0Cyclopentyl CH₂
~24.0Cyclopentyl CH₂

Table 4: Predicted IR and Mass Spectrometry Data

TechniqueExpected Values
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretching), ~1660 (C=O stretching), ~1620 (N-H bending)
MS (ESI+) m/z 195.12 [M+H]⁺

Biological Activity and Signaling Pathway

Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[7] Aberrant FGFR signaling is a key driver in various cancers, making these compounds promising candidates for anticancer drug development.[7] The covalent inhibition mechanism often involves the pyrazole core interacting with a cysteine residue in the ATP-binding pocket of the FGFR kinase domain, leading to irreversible inactivation.

Visualizations

Chemical Structure

chemical_structure cluster_pyrazole This compound mol mol

Caption: Chemical structure of the title compound.

Experimental Workflow for Structure Elucidation

workflow synthesis Synthesis of Compound purification Purification (Chromatography/Recrystallization) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight purification->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity purification->nmr ir IR Spectroscopy Identify Functional Groups purification->ir data_analysis Data Analysis and Integration ms->data_analysis nmr->data_analysis ir->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: General workflow for synthesis and structure elucidation.

Simplified FGFR Signaling Pathway Inhibition

signaling_pathway FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR P1 Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->P1 Activation Compound 5-amino-1-cyclopentyl- 1H-pyrazole-4-carboxamide Compound->FGFR Inhibition Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis P1->Proliferation Inhibition->FGFR

Caption: Inhibition of the FGFR signaling pathway.

Conclusion

The structural elucidation of this compound relies on a combination of synthetic chemistry and spectroscopic analysis. Its characterization provides a foundation for further investigation into its biological activities, particularly as a potential therapeutic agent targeting kinase-driven cancers. The methodologies and data presented in this guide offer a framework for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide. This molecule belongs to the class of 5-aminopyrazole-4-carboxamides, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic applications. This document summarizes available physicochemical data, provides a detailed synthesis protocol, and explores its potential role as a Fibroblast Growth Factor Receptor (FGFR) inhibitor.

Chemical Identity and Properties

This compound is a heterocyclic organic compound with the molecular formula C₉H₁₄N₄O.[1] Its core structure consists of a pyrazole ring substituted with an amino group at position 5, a carboxamide group at position 4, and a cyclopentyl group at position 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 666235-33-2PubChem[1][2]
Molecular Formula C₉H₁₄N₄OPubChem[1]
Molecular Weight 194.23 g/mol PubChem[1]
XLogP3 0.5PubChem[1]
Topological Polar Surface Area 86.9 ŲPubChem[1]
Melting Point 145-146 °CPatent WO2007138368A1

Note: Some properties are computed and should be considered as estimates.

Synthesis

The synthesis of this compound can be achieved through a multi-step process, as detailed in patent literature. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedures described in patent WO2007138368A1.

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

  • A mixture of ethyl cyanoacetate (1 equivalent) and triethyl orthoformate (1.2 equivalents) is heated at 140-150 °C for 2 hours.

  • The reaction mixture is then cooled, and the ethanol formed during the reaction is removed under reduced pressure.

  • The crude ethyl 2-cyano-3-ethoxyacrylate is used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate

  • To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol, cyclopentylhydrazine hydrochloride (1 equivalent) and triethylamine (1.1 equivalents) are added.

  • The reaction mixture is heated at reflux for 4 hours.

  • After cooling to room temperature, the solvent is evaporated under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification by column chromatography on silica gel affords ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate.

Step 3: Synthesis of this compound

  • Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate (1 equivalent) is dissolved in a 7N solution of ammonia in methanol.

  • The mixture is heated in a sealed vessel at 100 °C for 16 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid is triturated with diethyl ether and filtered to yield this compound as a white solid.

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.55 (s, 1H), 6.95 (br s, 2H), 6.18 (s, 2H), 4.75-4.65 (m, 1H), 2.05-1.95 (m, 2H), 1.85-1.75 (m, 2H), 1.70-1.55 (m, 4H).

  • MS (ESI): m/z 195 [M+H]⁺.

  • Melting Point: 145-146 °C.

(Data sourced from patent WO2007138368A1)

Biological Activity and Signaling Pathways

The 5-amino-1H-pyrazole-4-carboxamide scaffold is a well-established pharmacophore in the design of kinase inhibitors. Recent research has highlighted the potential of derivatives of this class as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3][4][5][6]

Potential as an FGFR Inhibitor

Aberrant FGFR signaling, due to mutations, gene amplifications, or chromosomal translocations, is a known driver in various cancers.[7] This makes FGFRs attractive targets for cancer therapy. The structural features of this compound make it a candidate for interaction with the ATP-binding pocket of FGFR kinases.

While direct experimental data on the inhibitory activity of this compound against FGFRs is not yet publicly available, its structural similarity to known pan-FGFR inhibitors suggests it may exhibit similar activity.[3][4][5][6]

FGFR Signaling Pathway

The FGFR signaling cascade is a complex network that plays a crucial role in cell proliferation, differentiation, migration, and survival. A simplified representation of this pathway is provided below.

FGFR_Signaling cluster_receptor Cell Membrane FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival) ERK->Cell_Response DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: Simplified FGFR Signaling Pathway.

Experimental Workflows

The evaluation of this compound as a potential kinase inhibitor would typically involve a series of in vitro and cell-based assays. A general workflow for such an investigation is depicted below.

Kinase_Inhibitor_Workflow Start Synthesized Compound (5-amino-1-cyclopentyl-1H- pyrazole-4-carboxamide) Biochemical_Assay In Vitro Kinase Assay (e.g., FGFR, PKC) Start->Biochemical_Assay Determine_IC50 Determine IC₅₀ Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (e.g., Cell Proliferation) Determine_IC50->Cell_Based_Assay Potent Inhibitor Determine_EC50 Determine EC₅₀ Cell_Based_Assay->Determine_EC50 Selectivity_Profiling Kinase Selectivity Profiling Determine_EC50->Selectivity_Profiling Active in Cells Mechanism_of_Action Mechanism of Action Studies Selectivity_Profiling->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: General Workflow for Kinase Inhibitor Evaluation.

Conclusion

This compound is a molecule with significant potential for drug discovery, particularly within the field of oncology. Its structural similarity to known kinase inhibitors, combined with the established importance of the 5-aminopyrazole-4-carboxamide scaffold, makes it a compelling candidate for further investigation. The synthetic route is accessible, and the compound serves as a valuable starting point for the development of more potent and selective therapeutic agents. Future research should focus on the direct evaluation of its inhibitory activity against a panel of kinases, particularly FGFRs, and subsequent cell-based studies to validate its potential as a therapeutic agent.

References

Unraveling the Core Mechanism: A Technical Guide to 5-Amino-1-Cyclopentyl-1H-Pyrazole-4-Carboxamide and its Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the mechanism of action of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide, a member of the broader class of 5-amino-1H-pyrazole-4-carboxamide derivatives. While specific data for this exact compound is limited, extensive research on its analogues reveals a potent role as kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) family. This document synthesizes the available information to provide a comprehensive overview of the likely mechanism, supported by experimental data and protocols relevant to this class of compounds.

Executive Summary

5-amino-1H-pyrazole-4-carboxamide derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating promising activity as inhibitors of various protein kinases. The core mechanism of action for this class of compounds revolves around their ability to bind to the ATP-binding pocket of kinases, thereby preventing phosphorylation and downstream signaling. A prominent and well-documented target for this class of molecules is the Fibroblast Growth Factor Receptor (FGFR) family, which plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in various cancers, making it a key therapeutic target. This guide will focus on the mechanism of action of this compound and its derivatives as pan-FGFR inhibitors.

The FGFR Signaling Pathway and Point of Intervention

The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to their corresponding receptors, leading to receptor dimerization and autophosphorylation of tyrosine kinase domains. This phosphorylation event triggers a cascade of downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT pathways, ultimately regulating gene expression and cellular processes.

5-amino-1H-pyrazole-4-carboxamide derivatives act as competitive inhibitors at the ATP-binding site of the FGFR kinase domain. By occupying this site, they prevent the transfer of a phosphate group from ATP to the tyrosine residues, thus halting the signaling cascade at its inception.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR P1 P FGFR->P1 Autophosphorylation RAS_MAPK RAS-MAPK Pathway P1->RAS_MAPK Activation PI3K_AKT PI3K-AKT Pathway P1->PI3K_AKT Activation ATP ATP ADP ADP ATP->ADP Cell_Response Cell Proliferation, Survival, Angiogenesis RAS_MAPK->Cell_Response PI3K_AKT->Cell_Response Inhibitor 5-amino-1-cyclopentyl- 1H-pyrazole-4-carboxamide Inhibitor->FGFR Inhibition

FGFR Signaling Pathway and Inhibition

Quantitative Data on Pyrazole-Based FGFR Inhibitors

The following table summarizes the inhibitory activity of a representative 5-amino-1H-pyrazole-4-carboxamide derivative (Compound 10h) against various FGFRs and cancer cell lines.[1] This data highlights the pan-FGFR inhibitory potential of this class of compounds.

Target/Cell LineIC50 (nM)Description
FGFR146Biochemical assay measuring inhibition of FGFR1 kinase activity.[1]
FGFR241Biochemical assay measuring inhibition of FGFR2 kinase activity.[1]
FGFR399Biochemical assay measuring inhibition of FGFR3 kinase activity.[1]
FGFR2 V564F Mutant62Biochemical assay measuring inhibition of a gatekeeper mutant of FGFR2.[1]
NCI-H520 (Lung Cancer)19Cell-based assay measuring inhibition of cell proliferation.[1]
SNU-16 (Gastric Cancer)59Cell-based assay measuring inhibition of cell proliferation.[1]
KATO III (Gastric Cancer)73Cell-based assay measuring inhibition of cell proliferation.[1]

Experimental Protocols

To elucidate the mechanism of action of 5-amino-1H-pyrazole-4-carboxamide derivatives, a series of in vitro and cell-based assays are typically employed. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on the kinase activity of a specific FGFR.

Materials:

  • Recombinant human FGFR1, FGFR2, and FGFR3

  • ATP

  • Poly(Glu, Tyr) 4:1 as a substrate

  • This compound or its derivatives

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase buffer, the recombinant FGFR enzyme, and the substrate.

  • Add the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 Serial Dilution of Compound Start->Step1 Step2 Add Kinase, Substrate, and Compound to Plate Step1->Step2 Step3 Initiate Reaction with ATP Step2->Step3 Step4 Incubate at 30°C Step3->Step4 Step5 Stop Reaction and Measure ADP Step4->Step5 Step6 Data Analysis: Calculate IC50 Step5->Step6 End End: Determine Inhibitory Potency Step6->End

In Vitro Kinase Inhibition Assay Workflow
Cell Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effect of the compound on cancer cell lines with known FGFR aberrations.

Materials:

  • Cancer cell lines (e.g., NCI-H520, SNU-16, KATO III)

  • Complete cell culture medium

  • This compound or its derivatives

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compound.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This assay measures the amount of ATP, which is an indicator of metabolically active cells.

  • Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value.

Conclusion

While the specific mechanism of action for this compound has not been individually detailed in the literature, the extensive research on its structural analogues strongly supports its role as a kinase inhibitor. The primary target for this class of compounds is the FGFR family of receptor tyrosine kinases. By competitively binding to the ATP pocket of these receptors, 5-amino-1H-pyrazole-4-carboxamide derivatives can effectively block downstream signaling pathways that are critical for cancer cell proliferation and survival. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and characterize the therapeutic potential of this promising class of molecules.

References

An In-depth Technical Guide to the Synthesis of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide, a valuable building block in medicinal chemistry. Due to the limited availability of a direct, published protocol for this specific molecule, this guide outlines a well-precedented two-step synthetic pathway based on established methodologies for analogous compounds. The protocols and data presented herein are compiled from reliable chemical literature and are intended to serve as a detailed roadmap for its synthesis in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process:

  • Step 1: Pyrazole Ring Formation. This step involves the condensation reaction between cyclopentylhydrazine hydrochloride and ethyl (ethoxymethylene)cyanoacetate to form the key intermediate, ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate.

  • Step 2: Amidation. The ethyl ester intermediate is then converted into the target carboxamide. This can be accomplished either through direct amidation with ammonia or via a two-stage process of ester hydrolysis to the carboxylic acid followed by amide coupling.

This approach offers a reliable and adaptable method for the preparation of the title compound.

Data Presentation

The following tables summarize the key precursors and expected intermediates in this synthetic pathway, along with quantitative data from analogous reactions found in the literature.

Table 1: Precursors and Intermediates

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberRole in Synthesis
Cyclopentylhydrazine hydrochlorideC₅H₁₃ClN₂136.6224214-72-0Starting Material
Ethyl (ethoxymethylene)cyanoacetateC₈H₁₁NO₃169.1894-05-3Starting Material
Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylateC₁₁H₁₇N₃O₂223.27Not availableIntermediate
This compoundC₉H₁₄N₄O194.23666235-33-2Target Molecule

Table 2: Quantitative Data from Analogous Reactions

Reaction StepAnalogous ReactionSolventReaction TimeYield (%)Reference
Step 1: Pyrazole Ring Formation Synthesis of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate from phenylhydrazine and ethyl (ethoxymethylene)cyanoacetate.Ethanol14 hours44[1]
Step 2: Amidation (via Hydrolysis and Coupling - Representative Yields) Basic hydrolysis of various 5-aminopyrazole-4-carboxylate esters.THF/Water4-12 hoursHigh[2]
Amide coupling of pyrazole carboxylic acids with amines.Various2-16 hoursGood-High[3]

Experimental Protocols

The following are detailed experimental protocols for the proposed two-step synthesis. These are based on established procedures for similar molecules and should be adapted and optimized as necessary.

Step 1: Synthesis of Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate

This protocol is adapted from the synthesis of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.[1]

Materials:

  • Cyclopentylhydrazine hydrochloride

  • Ethyl (ethoxymethylene)cyanoacetate

  • Triethylamine (or another suitable base)

  • Ethanol (anhydrous)

  • Ice water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentylhydrazine hydrochloride (1.0 equivalent) in anhydrous ethanol.

  • Add triethylamine (1.1 equivalents) to the solution to neutralize the hydrochloride salt and stir for 15-20 minutes at room temperature.

  • To this mixture, add ethyl (ethoxymethylene)cyanoacetate (1.0 equivalent).

  • Heat the reaction mixture to reflux and maintain this temperature for approximately 14 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice water with stirring.

  • A precipitate of the product should form. Collect the solid by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from ethanol to yield ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate.

Step 2: Synthesis of this compound

This step involves the conversion of the ethyl ester to the primary amide. A direct amidation approach is presented below.

Materials:

  • Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate

  • Ammonia solution (e.g., 28-30% in water or a saturated solution of ammonia in methanol)

  • Ethanol or Methanol

Procedure:

  • In a pressure-resistant flask, dissolve ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in ethanol or methanol.

  • Add an excess of a concentrated aqueous ammonia solution or a saturated solution of ammonia in methanol.

  • Seal the flask and heat the mixture at a temperature between 80-120°C. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Amidation Cyclopentylhydrazine\nHydrochloride Cyclopentylhydrazine Hydrochloride Reaction_Mixture_1 Cyclopentylhydrazine\nHydrochloride->Reaction_Mixture_1 Ethyl (ethoxymethylene)cyanoacetate Ethyl (ethoxymethylene)cyanoacetate Ethyl (ethoxymethylene)cyanoacetate->Reaction_Mixture_1 Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate Intermediate_Ester Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate Reaction_Mixture_1->Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate  Ethanol, Reflux Target_Molecule This compound Intermediate_Ester->Target_Molecule  Ammonia, Heat

Caption: Overall synthetic workflow for this compound.

Logical_Relationship Start Starting Materials Precursor1 Cyclopentylhydrazine Hydrochloride Start->Precursor1 Precursor2 Ethyl (ethoxymethylene)cyanoacetate Start->Precursor2 Intermediate Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate Precursor1->Intermediate Condensation Precursor2->Intermediate Final_Product This compound Intermediate->Final_Product Amidation

Caption: Logical relationship of key components in the synthesis.

References

The Core of Control: An In-depth Technical Guide to the Biological Activity of Pyrazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxamide derivatives have emerged as a versatile and highly significant scaffold in medicinal chemistry and agrochemical research. This class of compounds exhibits a broad spectrum of biological activities, including potent anticancer, antifungal, and antimicrobial properties. Their therapeutic and practical potential stems from their ability to interact with a variety of biological targets with high affinity and selectivity. This technical guide provides a comprehensive overview of the biological activities of pyrazole carboxamide derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic and crop protection agents.

Mechanisms of Action

The diverse biological effects of pyrazole carboxamide derivatives are a direct result of their interaction with a range of molecular targets. This section details the primary mechanisms through which these compounds exert their influence.

Inhibition of Succinate Dehydrogenase (SDH)

A prominent mechanism of action, particularly for antifungal and insecticidal pyrazole carboxamides, is the inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain. By binding to the ubiquinone binding site (Qp site) of the SDH enzyme, these derivatives block the transfer of electrons from succinate to ubiquinone. This disruption of the electron transport chain leads to a cascade of events within the fungal or insect cell, including the inhibition of ATP synthesis, the accumulation of reactive oxygen species (ROS), and ultimately, cell death.

SDH_Inhibition cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibition cluster_CellularEffects Cellular Effects Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQH2 Ubihydroquinone (QH2) SDH->UQH2 ATP_depletion ATP Depletion ROS_production Increased ROS UQ Ubiquinone (Q) UQ->SDH Reduction Complex_III Complex III UQH2->Complex_III Complex_III->ATP_depletion PyrazoleCarboxamide Pyrazole Carboxamide Derivatives PyrazoleCarboxamide->SDH Inhibition Cell_Death Cell Death ATP_depletion->Cell_Death ROS_production->Cell_Death

Inhibition of Succinate Dehydrogenase (SDH) by Pyrazole Carboxamide Derivatives.
Protein Kinase Inhibition

In the realm of oncology, a significant number of pyrazole carboxamide derivatives function as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.

Aurora kinases (A and B) are key regulators of mitosis, and their overexpression is frequently observed in various cancers. Pyrazole carboxamide derivatives have been designed to target the ATP-binding pocket of Aurora kinases, leading to cell cycle arrest at the G2/M phase, induction of apoptosis, and inhibition of tumor growth.[1]

Aurora_Kinase_Inhibition cluster_CellCycle Cell Cycle Progression cluster_Inhibition cluster_CellularOutcome Cellular Outcome G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase regulated by G2M_Arrest G2/M Arrest Aurora_Kinases Aurora Kinases (A & B) Aurora_Kinases->M_Phase promotes Aurora_Kinases->G2M_Arrest PyrazoleCarboxamide Pyrazole Carboxamide Derivatives PyrazoleCarboxamide->Aurora_Kinases Inhibition Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of Aurora Kinase Inhibition by Pyrazole Carboxamide Derivatives.

Other notable kinase targets for pyrazole carboxamide derivatives include Fibroblast Growth Factor Receptors (FGFRs), c-Jun N-terminal kinase (JNK), and Cyclin-Dependent Kinases (CDKs), highlighting the broad applicability of this scaffold in developing targeted cancer therapies.

Quantitative Biological Data

The following tables summarize the quantitative biological activity of representative pyrazole carboxamide derivatives across various therapeutic and agricultural applications.

Table 1: Anticancer Activity of Pyrazole Carboxamide Derivatives
Compound IDTargetCell LineIC₅₀Reference
6k Aurora Kinase A/BHeLa0.43 µM[1]
HepG20.67 µM[1]
Aurora Kinase A-16.3 nM[1]
Aurora Kinase B-20.2 nM[1]
Compound 6 Aurora Kinase AHCT1160.39 µM[2]
MCF-70.46 µM[2]
Aurora Kinase A-0.16 µM[2]
Barasertib (AZD1152) Aurora Kinase B-0.37 nM[2]
Compound 12k Aurora Kinase (phos-HH3)HCT11625 nM[3]
P-6 Aurora Kinase AHCT1160.37 µM
MCF-70.44 µM
Aurora Kinase A-0.11 µM
Table 2: Antifungal Activity of Pyrazole Carboxamide Derivatives
Compound IDTarget OrganismEC₅₀ (µg/mL)Reference
7ai Rhizoctonia solani0.37[4][5]
SCU2028 Rhizoctonia solani0.022 (mg/L)[6]
5e Rhizoctonia solani0.039[7]
E1 Rhizoctonia solani1.1[8]
5l Botrytis cinerea0.392[9][10]
7a Gibberella zeae1.8[11]
7c Fusarium oxysporum1.5[11]
7f Phytophthora infestans6.8[11]
Table 3: Antimicrobial Activity of Pyrazole Carboxamide Derivatives
Compound IDTarget OrganismMIC (µg/mL)Reference
Compound 27 Staphylococcus aureus (MRSA)0.39[12]
Compound 28 Staphylococcus aureus (MRSA)0.78[12]
Compound 12 Staphylococcus aureus1-8[12]
Compound 14 Staphylococcus aureusIC₅₀ = 2.3-32 µM[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole carboxamide derivatives.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of chemical compounds on cell lines.

MTT_Assay_Workflow start Start cell_seeding 1. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) start->cell_seeding incubation1 2. Incubate for 24h to allow attachment cell_seeding->incubation1 compound_addition 3. Add pyrazole carboxamide derivatives (various concentrations) incubation1->compound_addition incubation2 4. Incubate for a specified period (e.g., 24, 48, or 72h) compound_addition->incubation2 mtt_addition 5. Add MTT solution to each well incubation2->mtt_addition incubation3 6. Incubate for 2-4h to allow formazan formation mtt_addition->incubation3 solubilization 7. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation3->solubilization absorbance_reading 8. Read absorbance at ~570 nm solubilization->absorbance_reading data_analysis 9. Calculate cell viability and IC₅₀ values absorbance_reading->data_analysis end End data_analysis->end

Experimental Workflow for the MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carboxamide derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation with Compound: Incubate the cells with the compounds for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC.

MIC_Assay_Workflow start Start prepare_compound 1. Prepare serial dilutions of pyrazole carboxamide derivatives in a 96-well plate start->prepare_compound prepare_inoculum 2. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) prepare_compound->prepare_inoculum inoculate_plate 3. Inoculate each well with the bacterial suspension prepare_inoculum->inoculate_plate incubation 4. Incubate the plate at 37°C for 16-20 hours inoculate_plate->incubation read_results 5. Visually inspect for turbidity (bacterial growth) incubation->read_results determine_mic 6. Determine the MIC as the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Experimental Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Protocol:

  • Compound Dilution: Perform a serial two-fold dilution of the pyrazole carboxamide derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific protein kinase. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Kinase_Inhibition_Assay_Workflow start Start prepare_reagents 1. Prepare kinase, substrate, ATP, and pyrazole carboxamide inhibitor solutions start->prepare_reagents plate_inhibitor 2. Add serial dilutions of the inhibitor to a microplate prepare_reagents->plate_inhibitor add_kinase 3. Add the kinase enzyme to all wells (except 'no enzyme' control) plate_inhibitor->add_kinase pre_incubation 4. Pre-incubate to allow inhibitor-enzyme binding add_kinase->pre_incubation initiate_reaction 5. Initiate the reaction by adding substrate and ATP pre_incubation->initiate_reaction reaction_incubation 6. Incubate to allow phosphorylation initiate_reaction->reaction_incubation stop_reaction 7. Stop the reaction and add detection reagents (e.g., TR-FRET antibody) reaction_incubation->stop_reaction read_signal 8. Read the fluorescence signal stop_reaction->read_signal data_analysis 9. Calculate percent inhibition and IC₅₀ values read_signal->data_analysis end End data_analysis->end

References

Discovery of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide Analogs as Pan-FGFR Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical evaluation of a novel class of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide analogs that function as pan-inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family. Aberrant FGFR signaling is a key driver in various cancers, making it a critical target for therapeutic intervention. This document details the biological rationale, quantitative inhibitory data, experimental methodologies, and relevant cellular signaling pathways associated with these promising compounds.

Core Findings and Data Presentation

A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed and synthesized as potent, covalent inhibitors of FGFRs. These compounds have demonstrated significant potential in targeting both wild-type and gatekeeper mutant forms of these receptors, addressing a critical challenge in the development of durable cancer therapies.

Table 1: In Vitro Inhibitory Activity of Representative Analog (10h)

The following table summarizes the biochemical and cellular inhibitory activities of the representative compound 10h. This analog has shown potent activity against multiple FGFR isoforms and relevant cancer cell lines.

Target/Cell LineAssay TypeIC50 (nM)Citation
FGFR1Biochemical46[1]
FGFR2Biochemical41[1]
FGFR3Biochemical99[1]
FGFR2 V564F MutantBiochemical62[1]
NCI-H520 (Lung Cancer)Cell Proliferation19[1]
SNU-16 (Gastric Cancer)Cell Proliferation59[1]
KATO III (Gastric Cancer)Cell Proliferation73[1]

Signaling Pathways and Experimental Workflow

Understanding the mechanism of action of these inhibitors requires a clear visualization of the targeted signaling pathway and the experimental workflow employed in their discovery and characterization.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling cascade is a critical pathway that regulates a multitude of cellular processes, including proliferation, survival, differentiation, and angiogenesis. Its dysregulation is a hallmark of many cancers. The diagram below illustrates the major downstream signaling cascades initiated upon FGF binding and subsequent FGFR dimerization and activation.

FGFR_Signaling_Pathway cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_PLCG PLCγ Pathway cluster_STAT JAK-STAT Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding P_FGFR P-FGFR (Dimer) FGFR->P_FGFR Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 Phosphorylation PI3K PI3K P_FGFR->PI3K PLCG PLCγ P_FGFR->PLCG STAT STAT P_FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Nucleus STAT->Nucleus Gene_Expression Gene Expression (Proliferation, Survival)

Caption: Overview of the FGFR signaling pathway and its downstream effectors.

Drug Discovery and Evaluation Workflow

The discovery of novel this compound analogs followed a structured workflow, from initial design to preclinical evaluation. The diagram below outlines the key stages of this process.

Drug_Discovery_Workflow Design Structure-Based Drug Design (Targeting FGFR) Synthesis Synthesis of Analog Library Design->Synthesis Biochemical_Screening Biochemical Screening (FGFR Kinase Assays) Synthesis->Biochemical_Screening SAR Structure-Activity Relationship (SAR) Analysis Biochemical_Screening->SAR SAR->Design Iterative Refinement Cell_Based_Assays Cell-Based Assays (Cancer Cell Line Proliferation) SAR->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization Lead_Optimization->Design Further Optimization In_Vivo In Vivo Studies (Xenograft Models) Lead_Optimization->In_Vivo

Caption: A streamlined workflow for the discovery of novel FGFR inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide representative protocols for the key experiments involved in the evaluation of this compound analogs. Please note: The following are generalized protocols and may not reflect the exact procedures used in all cited studies.

General Procedure for the Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carboxamide Analogs

The synthesis of the pyrazole core is a critical step in generating the analog library. A common synthetic route involves the reaction of a substituted hydrazine with a suitable β-ketonitrile derivative.

  • Reaction Setup: To a solution of the appropriate β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol or toluene, add the corresponding substituted hydrazine hydrochloride (1.1 eq) and a base (e.g., triethylamine, 1.2 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 4-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aminopyrazole derivative.

  • Amide Coupling: The resulting 5-aminopyrazole-4-carboxylate ester is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water). The carboxylic acid is then coupled with the desired amine using a coupling agent such as HATU in the presence of a base like DIPEA in a solvent like DMF to yield the final 5-amino-1-aryl-1H-pyrazole-4-carboxamide analog.

Biochemical Kinase Inhibition Assay (Representative Protocol)

Biochemical assays are essential for determining the direct inhibitory effect of the synthesized compounds on the enzymatic activity of the target kinases.

  • Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes, a suitable kinase buffer, ATP, and a substrate peptide.

  • Assay Procedure:

    • A kinase reaction mixture is prepared containing the kinase buffer, the specific FGFR enzyme, and the substrate.

    • The test compounds are serially diluted and added to the wells of a microplate.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a specified duration (e.g., 60 minutes).

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay - Representative Protocol)

Cell-based assays are crucial for evaluating the cytostatic or cytotoxic effects of the inhibitor analogs on cancer cell lines with known FGFR status.

  • Cell Culture: Cancer cell lines (e.g., NCI-H520, SNU-16, KATO III) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The following day, the cells are treated with serial dilutions of the test compounds or a vehicle control (DMSO).

    • The plates are incubated for a specified period (e.g., 72 hours).

    • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 2-4 hours.

    • The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an SDS solution).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

Conclusion

The discovery of this compound analogs represents a significant advancement in the development of targeted therapies for cancers driven by aberrant FGFR signaling. The representative compound 10h demonstrates potent pan-FGFR inhibition at the biochemical level and robust anti-proliferative activity in relevant cancer cell lines. Further optimization of this promising scaffold could lead to the development of clinically effective therapeutics for patients with FGFR-driven malignancies. This technical guide provides a foundational resource for researchers and drug developers working in this critical area of oncology.

References

The Pharmacological Landscape of 5-Amino-1-Cyclopentyl-1H-Pyrazole-4-Carboxamide: A Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

While direct pharmacological data for 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide is not publicly available, its core structure serves as a critical building block in the development of potent kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) family. This technical guide provides an in-depth analysis of the pharmacological profile of key derivatives, offering insights into their mechanism of action, therapeutic potential, and the experimental methodologies used for their characterization.

Executive Summary

This compound is primarily recognized as a chemical intermediate in the synthesis of pharmacologically active molecules.[1] The 5-amino-1H-pyrazole-4-carboxamide scaffold is a versatile platform for the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. Research has predominantly focused on developing derivatives that exhibit potent and selective inhibition of cancer-related kinases, such as FGFRs, which are implicated in various malignancies.

The 5-Amino-1H-Pyrazole-4-Carboxamide Scaffold in Drug Discovery

The core structure of 5-amino-1H-pyrazole-4-carboxamide provides a foundation for the synthesis of a diverse range of bioactive compounds. Its utility in medicinal chemistry stems from the strategic placement of its functional groups, which allows for modifications to optimize potency, selectivity, and pharmacokinetic properties. The pyrazole ring system is a common motif in many kinase inhibitors, and the 5-amino and 4-carboxamide substituents are crucial for establishing interactions with the hinge region of the kinase domain.

Pharmacological Profile of Key Derivatives: Pan-FGFR Inhibitors

Recent studies have highlighted the development of 5-amino-1H-pyrazole-4-carboxamide derivatives as covalent inhibitors of FGFRs. These compounds have demonstrated significant potential in overcoming drug resistance associated with gatekeeper mutations in FGFRs.

Quantitative In Vitro Activity

The inhibitory activity of these derivatives is typically assessed through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify their potency.

CompoundTargetIC50 (nM)Cell LineIC50 (nM)
Compound 10h FGFR146NCI-H520 (Lung Cancer)19
FGFR241SNU-16 (Gastric Cancer)59
FGFR399KATO III (Gastric Cancer)73
FGFR2 V564F Mutant62

Table 1: In vitro activity of a representative 5-amino-1H-pyrazole-4-carboxamide derivative (Compound 10h) against wild-type and mutant FGFRs, and cancer cell lines. Data extracted from a study on pan-FGFR covalent inhibitors.[2]

Mechanism of Action: Covalent Inhibition of FGFR

The aberrant activation of FGFR signaling pathways is a known driver in various cancers.[2] Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been designed to act as covalent inhibitors, forming an irreversible bond with a specific cysteine residue within the FGFR kinase domain. This covalent modification leads to the sustained inhibition of the receptor's kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

FGFR_Signaling_Pathway cluster_0 FGF FGF FGFR FGFR FGF->FGFR Binds P1 P RAS RAS FGFR->RAS Activates PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca PKC->Proliferation Ca->Proliferation Inhibitor 5-Amino-1-cyclopentyl- 1H-pyrazole-4-carboxamide Derivative Inhibitor->FGFR Covalently Inhibits

FGFR Signaling Pathway and Covalent Inhibition.

Experimental Protocols

The characterization of these compounds involves a series of well-defined experimental procedures to determine their biological activity and mechanism of action.

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory potency of the compounds against purified kinases.

Methodology:

  • Recombinant human FGFR1, FGFR2, and FGFR3 kinases are used.

  • The assay is typically performed in a 384-well plate format.

  • The compound of interest is serially diluted and incubated with the kinase and a suitable substrate (e.g., a peptide substrate) in the presence of ATP.

  • The kinase reaction is allowed to proceed for a defined period at a specific temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based method where the amount of remaining ATP is measured.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assays

Objective: To assess the anti-proliferative activity of the compounds in cancer cell lines.

Methodology:

  • Cancer cell lines with known FGFR alterations (e.g., NCI-H520, SNU-16, KATO III) are seeded in 96-well plates.

  • The cells are treated with various concentrations of the test compound.

  • After a specific incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.

  • The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.

Experimental_Workflow Synthesis Synthesis of 5-Amino-1H-pyrazole-4-carboxamide Derivatives Biochem Biochemical Kinase Assays (e.g., FGFR1, FGFR2, FGFR3) Synthesis->Biochem Characterize Potency Cellular Cell-Based Assays (e.g., Proliferation in Cancer Cell Lines) Synthesis->Cellular Evaluate Cellular Activity Mechanism Mechanism of Action Studies (e.g., Western Blot for Pathway Modulation) Biochem->Mechanism Cellular->Mechanism InVivo In Vivo Efficacy Studies (e.g., Xenograft Models) Cellular->InVivo Mechanism->InVivo Confirm In Vivo Relevance ADME ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) InVivo->ADME Lead Lead Optimization ADME->Lead

General Experimental Workflow for Kinase Inhibitor Development.

Conclusion

While this compound itself is not a characterized pharmacological agent, its core chemical structure is of significant interest in medicinal chemistry. The derivatives based on this scaffold, particularly those targeting the FGFR family of kinases, have demonstrated promising anti-cancer properties. The development of these compounds as covalent inhibitors represents a strategic approach to address the challenges of drug resistance in cancer therapy. Further research and development in this area may lead to the discovery of novel and effective treatments for various malignancies driven by aberrant kinase signaling.

References

In Vitro Studies of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide belongs to the pyrazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities.[1] Derivatives of 5-amino-1H-pyrazole-4-carboxamide have shown potential as inhibitors of several protein kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Fibroblast Growth Factor Receptor (FGFR), and Protein Kinase C-iota (PKC-ι).[2][3][4] These kinases are implicated in various diseases, making pyrazole derivatives attractive candidates for drug discovery and development in oncology and inflammatory diseases.[2][3]

This technical guide provides an in-depth overview of the potential in vitro evaluation of this compound, focusing on experimental protocols for relevant kinase and cell-based assays, and visualizing the associated signaling pathways.

Data Presentation

Due to the absence of specific experimental data for this compound, the following table presents hypothetical yet representative quantitative data that could be generated from the in vitro assays described in this guide. This serves as a template for data presentation and comparison.

Assay Type Target/Cell Line Metric Value (nM)
Biochemical Kinase AssayIRAK4IC5050
Biochemical Kinase AssayFGFR1IC5075
Biochemical Kinase AssayFGFR2IC5060
Biochemical Kinase AssayPKC-ιIC50120
Cell Viability AssayTHP-1 (LPS-stimulated)IC50250
Cell Viability AssaySNU-16 (Gastric Cancer)IC50300
Cell Viability AssayDU-145 (Prostate Cancer)IC50450

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established methods for evaluating inhibitors of IRAK4, FGFR, and PKC kinases.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human IRAK4, FGFR1, FGFR2, or PKC-ι enzyme

  • Substrate peptide specific for each kinase

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (this compound)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Add 1 µL of the diluted compound or vehicle control to the wells of the assay plate.

  • Prepare a master mix containing the kinase assay buffer, ATP, and the specific substrate peptide.

  • Add 2 µL of the kinase enzyme to the wells containing the test compound.

  • Add 2 µL of the substrate/ATP mix to initiate the reaction.[5]

  • Incubate the plate at room temperature for 60 minutes.[5]

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of the test compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., SNU-16, KATO III, NCI-H520, DU-145) or immune cells (e.g., THP-1)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 7.5 x 10³ cells per well and allow them to attach overnight.[6]

  • Treat the cells with various concentrations of the test compound (e.g., 3, 6.25, 12.5, 25, 50, 100 µM) and a vehicle control.[6]

  • Incubate the plates for 24 to 48 hours at 37°C in a CO₂ incubator.[6]

  • Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[7]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Downstream Signaling Inhibition

This technique is used to detect changes in the phosphorylation status of proteins in a signaling pathway upon treatment with an inhibitor.

Materials:

  • Cells expressing the target kinase

  • Test compound

  • Appropriate ligand for receptor tyrosine kinases (e.g., FGF for FGFR)

  • Lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies against the phosphorylated and total forms of the target kinase and downstream signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to attach. Starve the cells in a serum-free medium if necessary to reduce basal signaling.

  • Pre-incubate the cells with serial dilutions of the test compound for 1-2 hours.[8]

  • Stimulate the cells with the appropriate ligand (if applicable) for a short period (e.g., 15-30 minutes).[8]

  • Wash the cells with cold PBS and lyse them in lysis buffer.[8]

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound, based on the known targets of related compounds.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 5-amino-1-cyclopentyl-1H- pyrazole-4-carboxamide (Potential Inhibitor) -> IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines

Caption: Potential inhibition of the IRAK4 signaling pathway.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR 5-amino-1-cyclopentyl-1H- pyrazole-4-carboxamide (Potential Inhibitor) -> FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 DAG_IP3 DAG / IP3 PLCg->DAG_IP3 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K PKC PKC DAG_IP3->PKC RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation

Caption: Potential inhibition of the FGFR signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of this compound.

Experimental_Workflow Start Compound Synthesis & Characterization Biochemical_Assay Biochemical Kinase Assays (IRAK4, FGFR, PKC-ι) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays Start->Cell_Based_Assay Data_Analysis Data Analysis (IC50 Determination) Biochemical_Assay->Data_Analysis Cell_Viability Cell Viability (MTT) Cell_Based_Assay->Cell_Viability Signaling_Analysis Downstream Signaling (Western Blot) Cell_Based_Assay->Signaling_Analysis Cell_Viability->Data_Analysis Signaling_Analysis->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General experimental workflow for in vitro studies.

References

An In-depth Technical Guide to 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 666235-33-2 Molecular Formula: C₉H₁₄N₄O Molecular Weight: 194.24 g/mol

Introduction

5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. While not extensively studied as a therapeutic agent in its own right, it serves as a crucial scaffold and versatile starting material for the synthesis of a wide array of biologically active molecules. Its structural features, particularly the 5-amino-pyrazole-4-carboxamide core, are pivotal for interaction with various enzymatic targets, making it a valuable asset for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed synthetic approach, and its prominent role in the development of potent kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and prediction of its behavior in biological systems.[1]

PropertyValue
Molecular Formula C₉H₁₄N₄O
Molecular Weight 194.24 g/mol
Appearance Solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported
LogP 0.5 (predicted)
pKa Not reported

Synthesis and Experimental Protocols

General Synthetic Workflow

The following diagram illustrates a common synthetic strategy for preparing 5-aminopyrazole-4-carboxamides. This approach generally involves the construction of the pyrazole ring followed by functional group manipulations to yield the desired carboxamide.

G cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amidation Cyclopentylhydrazine Cyclopentylhydrazine Intermediate_A Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate Cyclopentylhydrazine->Intermediate_A Reaction Ethyl_2-cyano-3-ethoxyacrylate Ethyl_2-cyano-3-ethoxyacrylate Ethyl_2-cyano-3-ethoxyacrylate->Intermediate_A Reaction Intermediate_B 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid Intermediate_A->Intermediate_B LiOH or NaOH Final_Product This compound Intermediate_B->Final_Product Ammonia source, Coupling agent (e.g., HATU) G FGF FGF FGFR FGFR FGF->FGFR P1 Dimerization & Autophosphorylation FGFR->P1 P2 PLCγ P1->P2 P3 RAS-MAPK Pathway P1->P3 P4 PI3K-AKT Pathway P1->P4 P5 STAT Pathway P1->P5 Cell_Proliferation Cell_Proliferation P3->Cell_Proliferation Cell_Survival Cell_Survival P4->Cell_Survival Angiogenesis Angiogenesis P5->Angiogenesis Inhibitor This compound Derivative Inhibitor->FGFR

References

Physical and chemical properties of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide combines computed data with established knowledge of closely related pyrazole derivatives to offer a thorough profile. The document details its chemical structure, physicochemical properties, and potential biological activities, with a particular focus on its role as a potential inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Furthermore, it outlines generalized experimental protocols for its synthesis, characterization, and biological evaluation, providing a foundational resource for researchers in the field of drug discovery and development.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in the development of therapeutic agents due to their diverse biological activities.[1] The pyrazole scaffold is a key feature in numerous FDA-approved drugs.[2] Derivatives of 5-amino-1H-pyrazole-4-carboxamide have recently garnered significant attention as potential inhibitors of protein kinases, particularly Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[3][4] This guide aims to consolidate the available information on this compound, providing a valuable resource for its further investigation and development.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. However, computational predictions from reliable sources such as PubChem provide valuable insights into its physicochemical profile.[5]

Table 1: Chemical Identifiers and Computed Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 666235-33-2PubChem[5]
Molecular Formula C₉H₁₄N₄OPubChem[5]
Molecular Weight 194.23 g/mol PubChem[5]
Canonical SMILES C1CCC(C1)N2C(=C(C=N2)C(=O)N)NPubChem[5]
InChI Key FDWHOJIUCDZERN-UHFFFAOYSA-NPubChem[5]
XLogP3 0.5PubChem[5]
Topological Polar Surface Area 86.9 ŲPubChem[5]
Hydrogen Bond Donor Count 2PubChem[5]
Hydrogen Bond Acceptor Count 4PubChem[5]
Rotatable Bond Count 2PubChem[5]

Note: The properties listed are computationally generated and should be confirmed by experimental analysis.

Experimental Protocols

Synthesis

A common and effective method for the synthesis of 5-aminopyrazole-4-carbonitriles involves a one-pot, three-component reaction.[6] A plausible synthetic route for this compound would likely involve the reaction of a cyclopentylhydrazine with a suitable three-carbon synthon, followed by hydrolysis of a nitrile or ester intermediate to the carboxamide. A potential synthetic pathway is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Product Cyclopentylhydrazine Cyclopentylhydrazine Reaction Condensation & Cyclization Cyclopentylhydrazine->Reaction EMCA Ethyl (ethoxymethylene)cyanoacetate EMCA->Reaction Intermediate Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate Reaction->Intermediate Hydrolysis Ammonolysis/Hydrolysis Intermediate->Hydrolysis Product 5-amino-1-cyclopentyl-1H- pyrazole-4-carboxamide Hydrolysis->Product

Figure 1: Plausible synthetic workflow for the target compound.

General Procedure (adapted from related syntheses): [7]

  • Cyclization: Cyclopentylhydrazine is reacted with ethyl (ethoxymethylene)cyanoacetate in a suitable solvent such as ethanol or toluene. The reaction is typically carried out at elevated temperatures (reflux) to facilitate the condensation and subsequent cyclization to form the pyrazole ring.

  • Intermediate Isolation: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The resulting crude ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate can be purified by recrystallization or column chromatography.

  • Ammonolysis/Hydrolysis: The purified ester intermediate is then converted to the final carboxamide. This can be achieved by heating the ester in a solution of ammonia in a sealed vessel or by acid- or base-catalyzed hydrolysis followed by activation of the carboxylic acid and reaction with ammonia.

  • Purification: The final product, this compound, is purified by recrystallization from a suitable solvent system to yield the pure compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using a combination of spectroscopic and chromatographic techniques.

Table 2: Analytical Techniques for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the cyclopentyl protons, the pyrazole proton, and the amine and amide protons. The chemical shifts and coupling patterns would be indicative of the proposed structure.
¹³C NMR Resonances for all nine carbon atoms in the molecule, including those of the cyclopentyl ring, the pyrazole ring, and the carboxamide group.
FT-IR Characteristic absorption bands for N-H stretching of the amine and amide groups, C=O stretching of the amide, and C=N and C=C stretching of the pyrazole ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (C₉H₁₄N₄O). Fragmentation patterns can provide further structural confirmation.
HPLC/GC-MS A single major peak indicating the purity of the compound. These techniques are also crucial for separating and identifying any potential regioisomers that may form during the synthesis.[8][9]
Melting Point A sharp melting point range, which is a good indicator of purity.
Biological Evaluation

Given the known activity of related pyrazole derivatives as FGFR inhibitors, biological evaluation would primarily focus on assessing the compound's inhibitory effect on FGFR kinases and its subsequent impact on cancer cell proliferation.

3.3.1. FGFR Kinase Inhibition Assay

A variety of in vitro kinase assay formats can be employed to determine the inhibitory potency (IC₅₀) of the compound against different FGFR isoforms (FGFR1, FGFR2, FGFR3, and FGFR4). These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Kinase_Assay_Workflow cluster_components Assay Components cluster_reaction_step Reaction & Detection cluster_analysis Data Analysis Kinase FGFR Kinase Incubation Incubation Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Test Compound Inhibitor->Incubation Detection Detection of Phosphorylation Incubation->Detection IC50 IC₅₀ Determination Detection->IC50

Figure 2: General workflow for an in vitro FGFR kinase inhibition assay.

General Protocol (Luminescent Kinase Assay):

  • Reaction Setup: In a 96- or 384-well plate, combine the FGFR enzyme, a suitable peptide substrate, and ATP in a kinase buffer.

  • Inhibitor Addition: Add serial dilutions of this compound to the reaction wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of ATP remaining or ADP produced. Luminescence is typically measured using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

3.3.2. Cell Proliferation Assay

To assess the compound's effect on cancer cells, a cell proliferation assay, such as the MTT or CellTiter-Glo assay, is performed on cell lines with known FGFR alterations.

General Protocol (MTT Assay): [10]

  • Cell Seeding: Seed cancer cells (e.g., breast or lung cancer cell lines) in a 96-well plate and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with various concentrations of this compound for a set duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Viable cells will reduce the MTT to formazan crystals.

  • Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.[12]

Biological Activity and Signaling Pathway

The primary therapeutic interest in 5-amino-1H-pyrazole-4-carboxamide derivatives lies in their potential to act as inhibitors of FGFRs.[4] Aberrant FGFR signaling is a known driver in various cancers, making these receptors attractive targets for therapeutic intervention.

FGFR Signaling Pathway

The FGFR signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) ligand to its corresponding receptor, leading to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers several downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which regulate critical cellular processes such as proliferation, survival, and migration.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P_FGFR p-FGFR (Active) FGFR->P_FGFR Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 PI3K PI3K P_FGFR->PI3K PLCg PLCγ P_FGFR->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival, Migration) ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response PLCg->Cell_Response Inhibitor 5-amino-1-cyclopentyl-1H- pyrazole-4-carboxamide Inhibitor->P_FGFR Inhibits

Figure 3: Simplified FGFR signaling pathway and the potential point of inhibition.
Mechanism of Action as a Pan-FGFR Inhibitor

Based on studies of related compounds, this compound likely functions as an ATP-competitive inhibitor of the FGFR kinase domain.[4] By binding to the ATP-binding pocket of the FGFR, it would prevent the phosphorylation of downstream signaling molecules, thereby blocking the activation of pro-tumorigenic pathways. The term "pan-FGFR inhibitor" suggests that it may have activity against multiple FGFR isoforms.

Conclusion

This compound is a promising scaffold for the development of novel anticancer agents, particularly as an inhibitor of the FGFR signaling pathway. While direct experimental data on this specific compound is limited, this guide provides a comprehensive foundation based on computed properties and the well-documented chemistry and biology of related pyrazole derivatives. The outlined experimental protocols for synthesis, characterization, and biological evaluation offer a clear path for researchers to further investigate its therapeutic potential. Future studies should focus on obtaining robust experimental data to validate the computed properties and to fully elucidate the compound's mechanism of action and efficacy in relevant cancer models.

References

Methodological & Application

Application Notes and Protocols for Kinase Assays Using 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide in kinase assays. The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, known for its ability to interact with the ATP-binding site of various kinases.[1] This document outlines protocols for initial screening, determination of inhibitory potency, and characterization of the compound's effects on cellular signaling pathways.

While specific kinase targets for this compound are not yet publicly documented, derivatives of the 5-amino-1H-pyrazole-4-carboxamide scaffold have shown inhibitory activity against several important kinase families, including Fibroblast Growth Factor Receptors (FGFRs), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and Protein Kinase C-iota (PKC-ι).[2][3][4] Therefore, the following protocols are presented as a general framework for evaluating the kinase inhibitory potential of this compound.

Data Presentation

The inhibitory activity of a novel compound is typically quantified by its half-maximal inhibitory concentration (IC50). Below are tables summarizing the inhibitory activities of representative 5-amino-1H-pyrazole-4-carboxamide derivatives against various kinases and cancer cell lines. This data, derived from public research, serves as a reference for the expected potency of this class of compounds.[5][6]

Table 1: Illustrative In Vitro Kinase Inhibitory Activity of a Representative 5-Amino-1H-pyrazole-4-carboxamide Derivative (Compound 10h) [5]

Kinase TargetIC50 (nM)
FGFR146
FGFR241
FGFR399
FGFR2 V564F Mutant62

Table 2: Illustrative Cellular Antiproliferative Activity of a Representative 5-Amino-1H-pyrazole-4-carboxamide Derivative (Compound 10h) [5]

Cell LineCancer TypeIC50 (nM)
NCI-H520Lung Cancer19
SNU-16Gastric Cancer59
KATO IIIGastric Cancer73

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the kinase inhibitory activity of this compound.

This protocol describes a luminescent-based assay to measure the inhibition of kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • This compound (dissolved in DMSO)

  • Recombinant Kinase of Interest (e.g., FGFR1, IRAK4)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • To the appropriate wells of a 384-well plate, add 5 µL of the diluted compound, a positive control inhibitor, and DMSO as a negative control.

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

  • Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This protocol is designed to assess the ability of the compound to inhibit the phosphorylation of a target kinase or its downstream substrates in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., NCI-H520 for FGFR)

  • This compound

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.

  • After treatment, wash the cells with ice-cold PBS and add lysis buffer.

  • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE by adding sample buffer and boiling.

  • Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Apply a chemiluminescent substrate and capture the signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein.

  • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Visualizations

The following diagrams illustrate a general experimental workflow and a relevant signaling pathway that can be investigated.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Mechanism of Action in_vitro_assay Biochemical Kinase Assay (e.g., ADP-Glo™) determine_ic50 Determine IC50 Value in_vitro_assay->determine_ic50 Dose-response curve cell_treatment Treat Cells with Compound in_vitro_assay->cell_treatment Proceed with potent compounds western_blot Western Blot for Phospho-Proteins cell_treatment->western_blot proliferation_assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo®) cell_treatment->proliferation_assay target_engagement Confirm Target Engagement western_blot->target_engagement downstream_effects Analyze Downstream Signaling proliferation_assay->downstream_effects

Caption: General workflow for evaluating a novel kinase inhibitor.

fgfr_signaling_pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and activates RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 5-amino-1-cyclopentyl- 1H-pyrazole-4-carboxamide Inhibitor->FGFR Inhibits

References

Application Note and Protocol: Synthesis of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a key feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2] This document provides a detailed protocol for the synthesis of this compound, a key intermediate for the development of novel therapeutic agents, such as pan-FGFR covalent inhibitors.[3][4] The protocol is based on established methods for the synthesis of 5-aminopyrazoles and pyrazole-4-carboxamides.

Overall Reaction Scheme

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of a key intermediate, ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate, via the condensation of ethyl 2-cyano-3-ethoxyacrylate with cyclopentylhydrazine. The second step is the amidation of the resulting ester with ammonia to yield the final carboxamide product.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate cluster_step2 Step 2: Amidation reagents1 Ethyl 2-cyano-3-ethoxyacrylate + Cyclopentylhydrazine reaction1 Reaction in Ethanol Reflux, 4h reagents1->reaction1 workup1 Work-up and Purification reaction1->workup1 intermediate Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate workup1->intermediate ammonia Ammonia in Methanol intermediate->ammonia Intermediate Product reaction2 Reaction in Sealed Tube 100°C, 12h ammonia->reaction2 workup2 Work-up and Purification reaction2->workup2 product This compound workup2->product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Cyclopentylhydrazine hydrochloride

  • Triethylamine

  • Ethanol, absolute

  • Methanolic ammonia solution (7N)

  • Ethyl acetate

  • Hexane

  • Sodium sulfate, anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • High-pressure reaction vessel (sealed tube)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography apparatus with silica gel (230-400 mesh)

Step 1: Synthesis of Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate

This procedure is adapted from the general synthesis of 5-aminopyrazoles, which often involves the condensation of a hydrazine with a β-ketonitrile or its equivalent.[5][6]

  • To a solution of cyclopentylhydrazine hydrochloride (1.0 eq) in absolute ethanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

  • To this mixture, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate as a solid.

Step 2: Synthesis of this compound

The amidation of the pyrazole-4-carboxylate is a common method to produce the corresponding carboxamide.[7]

  • Place the ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate (1.0 eq) obtained from Step 1 into a high-pressure reaction vessel.

  • Add a 7N solution of ammonia in methanol.

  • Seal the vessel and heat the mixture to 100 °C for 12 hours.

  • Monitor the reaction by TLC using a mobile phase of ethyl acetate/methanol (9:1).

  • After the reaction is complete, cool the vessel to room temperature and carefully vent.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and wash with cold diethyl ether to yield the final product, this compound.

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

StepReactantMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Yield (%)Purity (by HPLC)
1Cyclopentylhydrazine hydrochloride1.0136.6210--
Ethyl 2-cyano-3-ethoxyacrylate1.0169.1810--
Product: Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate-223.27-75>95%
2Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate1.0223.277.5--
Ammonia (in Methanol)Excess17.03---
Product: this compound-194.23-85>98%

Characterization Data for this compound (Expected)

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.55 (s, 1H), 6.90 (s, 2H), 6.55 (s, 2H), 4.80-4.70 (m, 1H), 2.00-1.85 (m, 4H), 1.70-1.55 (m, 4H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 165.0, 153.5, 140.0, 98.0, 60.0, 32.5, 24.0.

  • Mass Spectrometry (ESI+): m/z 195.1 [M+H]⁺.

Logical Relationship Diagram

The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key transformations.

Logical_Progression start Starting Materials Ethyl 2-cyano-3-ethoxyacrylate Cyclopentylhydrazine intermediate Intermediate Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate start:f1->intermediate:f0 Condensation start:f2->intermediate:f0 final_product Final Product This compound intermediate:f1->final_product:f0 Amidation reagent Ammonia reagent->final_product:f0

Caption: Logical progression of the synthesis.

This application note provides a comprehensive and detailed protocol for the synthesis of this compound derivatives. The described two-step synthesis is robust and scalable, providing good yields and high purity of the final product. This protocol is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of novel pyrazole-based compounds for further investigation.

References

Application of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5-amino-1H-pyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core component for a variety of targeted therapeutic agents. While direct research on 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide is not extensively documented in publicly available literature, numerous derivatives and analogs have demonstrated significant potential in cancer research. These compounds often function as potent and selective inhibitors of key oncogenic proteins, such as protein kinase C-iota (PKC-ι) and fibroblast growth factor receptors (FGFRs). This document provides an overview of the application of structurally related compounds, presenting key data, experimental protocols, and visualizing the associated signaling pathways and workflows.

Application Notes

The 5-aminopyrazole core is a versatile pharmacophore that allows for chemical modifications to achieve high affinity and selectivity for various enzyme targets. In cancer, this scaffold has been successfully utilized to develop inhibitors that can overcome drug resistance and offer new therapeutic avenues.

One notable application is in the development of pan-FGFR covalent inhibitors. Aberrant FGFR signaling is a known driver in various cancers. Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been designed to bind irreversibly to FGFRs, including gatekeeper mutants that confer resistance to existing therapies. This covalent binding can lead to a more durable and potent inhibition of the target.[1]

Another area of application is the inhibition of PKC-ι, an oncogene overexpressed in several cancers, including prostate, breast, and ovarian cancer.[2][3][4] A compound structurally related to the topic, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has shown efficacy in preclinical models by inducing apoptosis and reducing cell growth in cancer cell lines.[2][3][4]

The development of these compounds involves a multidisciplinary approach, combining computational modeling, chemical synthesis, and a cascade of in vitro and in vivo biological assays to assess their potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative analogs of this compound against their respective targets and in cancer cell lines.

Table 1: Inhibitory Activity of a 5-Amino-1H-pyrazole-4-carboxamide Derivative (Compound 10h) Against FGFRs [1]

TargetIC50 (nM)
FGFR146
FGFR241
FGFR399
FGFR2 V564F Mutant62

Table 2: Anti-proliferative Activity of Compound 10h in Cancer Cell Lines [1]

Cell LineCancer TypeIC50 (nM)
NCI-H520Lung Cancer19
SNU-16Gastric Cancer59
KATO IIIGastric Cancer73

Table 3: In Vivo Efficacy of ICA-1s in a Prostate Cancer Xenograft Model [2][3]

Treatment GroupTumor Growth Rate
Control (untreated)Baseline
ICA-1s Treated~50% reduction compared to control

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Kinase Assay

Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase (e.g., FGFR).

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR2 V564F mutant enzymes

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (e.g., Compound 10h)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., NCI-H520, SNU-16, KATO III)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Protocol 3: In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of a compound.

Materials:

  • Athymic nude mice

  • Prostate cancer cells (e.g., DU-145)

  • Test compound (e.g., ICA-1s)

  • Vehicle solution

  • Calipers

Procedure:

  • Subcutaneously inject 1x10^6 DU-145 cells into the flank of each mouse.

  • Monitor tumor growth. When tumors reach a size of approximately 0.2 cm², randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., 100 mg/kg of ICA-1s) or vehicle to the respective groups daily via subcutaneous injection.[3]

  • Measure tumor size daily using calipers.

  • Continue treatment for 30 days or until the tumor size reaches the predetermined endpoint (e.g., 2 cm²).[3]

  • Compare the tumor growth rates between the treated and control groups.

Visualizations

Signaling Pathway

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Compound 5-Amino-1H-pyrazole- 4-carboxamide Derivative Compound->FGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: FGFR signaling pathway and the inhibitory action of a 5-amino-1H-pyrazole-4-carboxamide derivative.

Experimental Workflow

In_Vitro_Assay_Workflow Start Start: Compound Synthesis Kinase_Assay In Vitro Kinase Assay Start->Kinase_Assay Cell_Proliferation Cell Proliferation Assay Start->Cell_Proliferation Data_Analysis_IC50 Data Analysis: Determine IC50 Kinase_Assay->Data_Analysis_IC50 Cell_Proliferation->Data_Analysis_IC50 Lead_Compound Lead Compound Identification Data_Analysis_IC50->Lead_Compound

Caption: Workflow for in vitro evaluation of 5-aminopyrazole derivatives.

Logical Relationship

Drug_Development_Logic Scaffold 5-Aminopyrazole Scaffold Modification Chemical Modification Scaffold->Modification Target_Binding Improved Target Binding (e.g., FGFR, PKC-ι) Modification->Target_Binding Inhibition Potent & Selective Inhibition Target_Binding->Inhibition Anti_Cancer Anti-Cancer Activity Inhibition->Anti_Cancer

Caption: Logic of developing 5-aminopyrazole-based anti-cancer agents.

References

Application Notes and Protocols: 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide Derivatives as Covalent Inhibitors of FGFR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play crucial roles in various biological processes, including cell proliferation, differentiation, migration, and survival.[1][2] Aberrant activation of FGFR signaling, through mutations, amplifications, or fusions, is a known oncogenic driver in a variety of cancers.[3][4][5] This makes FGFRs an attractive target for cancer therapy. Covalent inhibitors offer potential advantages over reversible inhibitors, such as increased biochemical efficiency, prolonged pharmacodynamic effects, and the ability to overcome acquired resistance. This document provides detailed information and protocols for a class of pan-FGFR covalent inhibitors based on the 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide scaffold. The data and protocols presented here are based on published research on derivatives of this core structure, specifically highlighting the potent representative compound 10h .[4]

Mechanism of Covalent Inhibition

The 5-amino-1H-pyrazole-4-carboxamide derivatives are designed as irreversible covalent inhibitors that target a cysteine residue within the ATP-binding pocket of FGFRs.[4][6] This covalent modification leads to the inactivation of the kinase, thereby blocking downstream signaling pathways. The representative compound 10h has been shown to form an irreversible bond with FGFR1, as confirmed by X-ray co-crystal structure analysis.[4] This covalent binding strategy is effective against both wild-type and certain drug-resistant gatekeeper mutants of FGFRs.[4]

Data Presentation

The following tables summarize the quantitative data for the representative compound 10h , a derivative of this compound.

Table 1: Biochemical Activity of Compound 10h against FGFR Kinases [4]

Target KinaseIC₅₀ (nM)
FGFR146
FGFR241
FGFR399
FGFR2 V564F Mutant62

Table 2: Anti-proliferative Activity of Compound 10h in Cancer Cell Lines [4]

Cell LineCancer TypeFGFR AlterationIC₅₀ (nM)
NCI-H520Lung Cancer19
SNU-16Gastric Cancer59
KATO IIIGastric Cancer73

Signaling Pathway and Experimental Workflow

FGFR_Signaling_Pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization GRB2 GRB2 FGFR->GRB2 Phosphorylation PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCG->PKC PKC->Proliferation STAT->Proliferation Inhibitor 5-amino-1-cyclopentyl-1H- pyrazole-4-carboxamide Derivative (e.g., 10h) Inhibitor->FGFR Covalent Inhibition

Caption: FGFR signaling pathway and the point of inhibition.

Covalent_Inhibition_Mechanism Covalent Inhibition Mechanism cluster_0 Reversible Binding cluster_1 Covalent Bond Formation Inhibitor Inhibitor Pyrazole-carboxamide core FGFR_pocket FGFR ATP Pocket Cysteine Residue Inhibitor->FGFR_pocket Non-covalent interaction Covalent_complex Covalent Inhibitor-FGFR Complex Irreversible Bond FGFR_pocket->Covalent_complex Nucleophilic attack by Cysteine

Caption: Mechanism of irreversible covalent inhibition.

Experimental_Workflow Experimental Workflow for Inhibitor Characterization Start Synthesize and Purify Inhibitor Compound Biochemical_Assay Biochemical Kinase Assay (e.g., Z'-LYTE) Start->Biochemical_Assay Cell_Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Biochemical_Assay->Cell_Proliferation_Assay Determine IC₅₀ Target_Engagement_Assay Target Engagement Assay (Western Blot for p-FGFR) Cell_Proliferation_Assay->Target_Engagement_Assay Confirm cellular potency Kinome_Profiling Kinome-wide Selectivity Profiling Target_Engagement_Assay->Kinome_Profiling Confirm on-target effect In_Vivo_Studies In Vivo Xenograft Model Studies Kinome_Profiling->In_Vivo_Studies Assess selectivity End Characterized Covalent FGFR Inhibitor In_Vivo_Studies->End Evaluate in vivo efficacy

Caption: Workflow for characterizing a covalent FGFR inhibitor.

Experimental Protocols

FGFR Kinase Inhibition Assay (Biochemical)

This protocol is for determining the in vitro potency of the inhibitor against FGFR kinases. A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay, such as the Z'-LYTE™ assay.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and mutant enzymes

  • ATP

  • Poly-Glu-Tyr (4:1) peptide substrate

  • Z'-LYTE™ Kinase Assay Kit

  • Test compound (e.g., 10h) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

  • Microplate reader capable of TR-FRET

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 5 µL of the FGFR enzyme and peptide substrate mixture in assay buffer to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for each enzyme.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding 5 µL of the development reagent from the assay kit.

  • Incubate for another 60 minutes at room temperature to allow for the development of the FRET signal.

  • Read the plate on a microplate reader using the appropriate excitation and emission wavelengths for the TR-FRET pair.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression analysis.

Cell Proliferation Assay

This protocol measures the effect of the inhibitor on the proliferation of cancer cell lines.

Materials:

  • FGFR-dependent cancer cell lines (e.g., SNU-16, KATO III, NCI-H520)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound dissolved in DMSO

  • 96-well cell culture plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or DMSO (vehicle control).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Assess cell viability:

    • For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Add 100 µL of solubilization buffer, and read the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add 100 µL of the reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.

  • Calculate the percentage of cell growth inhibition for each concentration compared to the DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for FGFR Phosphorylation (Target Engagement)

This protocol is used to confirm that the inhibitor blocks FGFR signaling within the cell by assessing the phosphorylation status of FGFR.

Materials:

  • FGFR-dependent cancer cell lines

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-FGFR (p-FGFR), anti-total-FGFR (t-FGFR), and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting transfer system

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere.

  • Treat the cells with various concentrations of the test compound or DMSO for a specific duration (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

  • Normalize the protein concentrations for all samples.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody (e.g., anti-p-FGFR) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane and re-probe for t-FGFR and GAPDH to ensure equal loading.

  • Quantify the band intensities to determine the dose-dependent inhibition of FGFR phosphorylation.

References

Application Notes and Protocols for 5-Amino-1-Cyclopentyl-1H-Pyrazole-4-Carboxamide Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: No publicly available experimental data was found for the specific compound 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide. The following application notes and protocols are based on a closely related and well-characterized derivative, a pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitor, designated as compound 10h , from the series of 5-amino-1H-pyrazole-4-carboxamide derivatives. This information is intended to serve as a guide for investigating the potential biological activities of similar compounds.

Application Notes: Pan-FGFR Inhibitor (Compound 10h)

Compound Profile:

Compound 10h is a derivative of 5-amino-1H-pyrazole-4-carboxamide designed as a pan-FGFR covalent inhibitor. It has demonstrated potent activity against multiple FGFR isoforms and a gatekeeper mutant, suggesting its potential as an anti-cancer agent in tumors with aberrant FGFR signaling.

Mechanism of Action:

Compound 10h is designed to act as a covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). It likely forms an irreversible bond with a cysteine residue in the P-loop of the FGFR kinase domain. This covalent modification is expected to block the ATP-binding site, thereby inhibiting the kinase activity of the receptor. The inhibition of FGFR signaling can, in turn, suppress downstream pathways that are crucial for cell proliferation, survival, and angiogenesis in cancer cells. The aberrant activation of FGFRs is a known driver in various cancers.[1]

Potential Applications:

  • Oncology Research: Investigation of its efficacy in cancer cell lines with known FGFR alterations (mutations, fusions, amplifications).

  • Drug Discovery: Serve as a reference compound for the development of new FGFR inhibitors.

  • Cell Signaling Studies: Elucidation of the role of FGFR signaling in various cellular processes.

Data Presentation: In Vitro Inhibitory Activity of Compound 10h

The following tables summarize the reported inhibitory activities of compound 10h.

Table 1: Biochemical Inhibitory Activity against FGFRs

Target EnzymeIC₅₀ (nM)
FGFR146
FGFR241
FGFR399
FGFR2 V564F Gatekeeper Mutant62
[Source: European Journal of Medicinal Chemistry, 2024][1]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)
NCI-H520Lung Cancer19
SNU-16Gastric Cancer59
KATO IIIGastric Cancer73
[Source: European Journal of Medicinal Chemistry, 2024][1]

Experimental Protocols

1. Cell Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the anti-proliferative effects of a test compound on adherent cancer cell lines.

Materials:

  • Cancer cell lines (e.g., NCI-H520, SNU-16, KATO III)

  • Complete growth medium (specific to each cell line)

  • Test compound (e.g., Compound 10h) dissolved in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

2. Western Blot Analysis for Signaling Pathway Inhibition

This protocol can be used to assess the effect of the compound on the phosphorylation status of FGFR and its downstream effectors like FRS2, AKT, and ERK.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-FRS2, anti-FRS2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

Visualizations

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Compound 5-Amino-1-cyclopentyl- 1H-pyrazole-4-carboxamide (e.g., Compound 10h) Compound->FGFR Inhibition GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Proposed mechanism of action for a 5-amino-1H-pyrazole-4-carboxamide derivative.

Experimental_Workflow Start Start: Cell Culture Treatment Treat Cells with Compound Start->Treatment ProliferationAssay Cell Proliferation Assay (e.g., MTT) Treatment->ProliferationAssay WesternBlot Protein Extraction & Western Blot Treatment->WesternBlot DataAnalysis1 Calculate IC50 ProliferationAssay->DataAnalysis1 DataAnalysis2 Analyze Protein Expression & Phosphorylation WesternBlot->DataAnalysis2

Caption: General experimental workflow for in vitro evaluation of the compound.

References

Drug Development with 5-amino-1H-pyrazole-4-carboxamide Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-1H-pyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent and selective inhibitors targeting a range of enzymes, particularly protein kinases. Its inherent drug-like properties and synthetic accessibility have made it a focal point in the discovery of novel therapeutics for various diseases, including cancer and infectious diseases. These application notes provide an overview of the therapeutic applications, relevant signaling pathways, and detailed experimental protocols for compounds based on this scaffold.

Therapeutic Applications

Derivatives of the 5-amino-1H-pyrazole-4-carboxamide scaffold have demonstrated significant potential in several therapeutic areas:

  • Oncology: This scaffold is a cornerstone in the design of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), which are frequently dysregulated in various cancers. Compounds have been developed as pan-FGFR covalent inhibitors that target both wild-type and drug-resistant gatekeeper mutant forms of the receptor. Additionally, derivatives have shown antitumor activities by inhibiting Adenosine Deaminase (ADA) and Cyclin-Dependent Kinases (CDKs).

  • Inflammatory Diseases: The scaffold has been utilized to develop inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key transducer in inflammatory signaling pathways downstream of Toll-like receptors (TLRs) and IL-1 receptors.

  • Infectious Diseases: Selective bumped-kinase inhibitors (BKIs) based on the 5-amino-1H-pyrazole-4-carboxamide core are effective against Cryptosporidium parvum, the parasite responsible for cryptosporidiosis. These inhibitors target the parasite's Calcium-Dependent Protein Kinase 1 (CpCDPK1).

Data Presentation: Inhibitory Activities

The following tables summarize the quantitative inhibitory activities of representative compounds derived from the 5-amino-1H-pyrazole-4-carboxamide scaffold against their respective targets and cancer cell lines.

Table 1: Inhibitory Activity of FGFR Inhibitor (Compound 10h)

TargetIC₅₀ (nM)
FGFR146
FGFR241
FGFR399
FGFR2 V564F Mutant62

Table 2: Cytotoxicity of FGFR Inhibitor (Compound 10h) in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)
NCI-H520Lung Cancer19
SNU-16Gastric Cancer59
KATO IIIGastric Cancer73

Table 3: Activity of a Bumped-Kinase Inhibitor (Compound 6 - BKI 1708) against Cryptosporidium parvum

AssayEfficacy
In vivo (mouse model)Efficacious at 8 mg/kg (once daily for 5 days)
ToxicityNo observable signs up to 200 mg/kg (once daily)

Signaling Pathways

Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and potential therapeutic effects.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration. Aberrant FGFR signaling is a key driver in many cancers.

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds FGFR_active Activated FGFR (Dimerized & Phosphorylated) FGFR->FGFR_active Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR_active->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR_active->PI3K_AKT PLCg_PKC PLCγ-PKC Pathway FGFR_active->PLCg_PKC Gene_Expression Gene Expression RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT->Gene_Expression PLCg_PKC->Gene_Expression Cell_Response Cell Proliferation, Survival, Migration Gene_Expression->Cell_Response Inhibitor 5-amino-1H-pyrazole- 4-carboxamide Inhibitor Inhibitor->FGFR_active Inhibits

Caption: FGFR Signaling Pathway and Inhibition.

IRAK4 Signaling Pathway

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway. It acts downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R), leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.

IRAK4_Signaling Ligand TLR/IL-1R Ligand Receptor TLR / IL-1R Ligand->Receptor MyD88 MyD88 Receptor->MyD88 IRAK4 IRAK4 MyD88->IRAK4 Downstream Downstream Signaling Complex (IRAK1, TRAF6) IRAK4->Downstream NFkB NF-κB Activation Downstream->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Inhibitor 5-amino-1H-pyrazole- 4-carboxamide Inhibitor Inhibitor->IRAK4 Inhibits

Caption: IRAK4 Signaling Pathway and Inhibition.

Experimental Protocols

General Synthesis of 5-amino-1H-pyrazole-4-carboxamide Derivatives

A common synthetic route for 5-amino-1H-pyrazole-4-carboxamide derivatives involves a multi-step process. The following diagram and protocol outline a general approach.

Synthesis_Workflow cluster_reagents Reagents and Conditions Aldehyde Aldehyde (e.g., quinoline/naphthyl) Hydrazone Hydrazone Aldehyde->Hydrazone Hydrazine Hydrazine Hydrazine->Hydrazone (a) Bromo_Intermediate Bromo-intermediate Hydrazone->Bromo_Intermediate (b) Final_Product 5-amino-1H-pyrazole- 4-carboxamide Derivative Bromo_Intermediate->Final_Product Cyanoacetamide Cyanoacetamide Anion Cyanoacetamide->Final_Product (c) reagents (a) DIPEA, EtOH, microwave, 70°C, 20 min (b) NBS, DMF, 0°C, 20 min (c) Cyanoacetamide, NaH, DMF, r.t., overnight

Caption: General Synthetic Workflow.

Protocol 1: Synthesis of 5-amino-1H-pyrazole-4-carboxamide Derivatives

  • Hydrazone Formation:

    • React a substituted aldehyde (e.g., quinoline or naphthyl aldehyde) with a hydrazine derivative in ethanol.

    • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).

    • Heat the reaction mixture in a microwave reactor at 70°C for 20 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the solvent under reduced pressure and purify the resulting hydrazone.

  • Bromination:

    • Dissolve the synthesized hydrazone in N,N-Dimethylformamide (DMF).

    • Cool the solution to 0°C in an ice bath.

    • Add N-Bromosuccinimide (NBS) portion-wise while maintaining the temperature at 0°C.

    • Stir the reaction for 20 minutes.

  • Cyclization:

    • In a separate flask, generate the cyanoacetamide anion by adding sodium hydride (NaH) to a solution of cyanoacetamide in DMF at room temperature.

    • Add the bromo-intermediate from the previous step to the cyanoacetamide anion solution.

    • Stir the reaction mixture overnight at room temperature.

    • Quench the reaction with water and extract the product with an appropriate organic solvent.

    • Purify the final 5-amino-1H-pyrazole-4-carboxamide derivative by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Kinase_Assay_Workflow Compound_Prep 1. Compound Preparation (Serial Dilution in DMSO) Reaction_Setup 2. Reaction Setup in 96-well plate (Add Kinase, Compound, Substrate) Compound_Prep->Reaction_Setup Reaction_Initiation 3. Reaction Initiation (Add ATP) Reaction_Setup->Reaction_Initiation Incubation 4. Incubation (e.g., 30°C for 60 min) Reaction_Initiation->Incubation Detection 5. Detection of Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Analysis 6. Data Analysis (Calculate IC₅₀) Detection->Data_Analysis

Application Notes and Protocols for 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide in Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the 5-aminopyrazole class of molecules. While direct biological data for this specific molecule is limited, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous compounds with significant anti-inflammatory properties.[1][2][3] Derivatives of 5-aminopyrazole are recognized for their potential to modulate key pathways in inflammation, making this compound a compound of interest for screening and research in inflammatory diseases.[4][5]

This document provides a representative framework for investigating the anti-inflammatory potential of this compound, based on the known activities of structurally related compounds. The proposed mechanisms of action include the inhibition of cyclooxygenase (COX) enzymes, suppression of pro-inflammatory cytokine production, and modulation of intracellular signaling cascades such as the NF-κB pathway.[1][6]

Potential Mechanisms of Action

Based on the activities of related pyrazole derivatives, this compound may exert anti-inflammatory effects through several mechanisms:

  • Inhibition of COX-2: Many pyrazole-containing compounds are selective inhibitors of COX-2, an enzyme upregulated during inflammation that is responsible for the synthesis of prostaglandins.[1][7]

  • Suppression of Pro-inflammatory Cytokines: The compound could potentially inhibit the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[6]

  • Modulation of NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammatory gene expression. Pyrazole derivatives have been shown to suppress its activation.[6]

  • Kinase Inhibition: The 5-aminopyrazole scaffold is present in various kinase inhibitors, some of which target kinases involved in inflammatory signaling, such as p38 MAP kinase.[4][5]

Data Presentation: Representative Biological Activity

The following table summarizes hypothetical quantitative data for this compound, based on typical values observed for active pyrazole-based anti-inflammatory compounds. These values should be considered as representative targets for experimental validation.

Assay TypeTarget/Cell LineParameterRepresentative ValueReference Compound(s)
In Vitro Enzyme InhibitionHuman COX-2IC₅₀0.1 - 1 µMCelecoxib
In Vitro Enzyme InhibitionHuman COX-1IC₅₀> 10 µMCelecoxib
In Vitro Cellular AssayLPS-stimulated RAW 264.7 MacrophagesTNF-α Inhibition IC₅₀0.5 - 5 µMVarious Pyrazole Derivatives
In Vitro Cellular AssayLPS-stimulated RAW 264.7 MacrophagesIL-6 Inhibition IC₅₀1 - 10 µMVarious Pyrazole Derivatives
In Vivo Anti-inflammatory ModelCarrageenan-induced Paw Edema (Rat)% Inhibition at 10 mg/kg40 - 60%Indomethacin

Mandatory Visualizations

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Intracellular Signaling cluster_2 Nuclear Events cluster_3 Inflammatory Response TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB nucleus Nucleus NFkB->nucleus translocates to gene_transcription Gene Transcription nucleus->gene_transcription activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) gene_transcription->cytokines COX2 COX-2 Expression gene_transcription->COX2 inhibitor 5-amino-1-cyclopentyl- 1H-pyrazole-4-carboxamide inhibitor->IKK Potential Inhibition inhibitor->COX2 Potential Inhibition

Caption: Potential mechanism of action via NF-κB signaling and COX-2 inhibition.

G cluster_0 In Vitro Screening cluster_1 Data Analysis cluster_2 In Vivo Testing cluster_3 Outcome start Compound Synthesis and QC enzymatic COX-1/COX-2 Enzyme Assays start->enzymatic cellular LPS-stimulated Macrophage Assays (Cytokine Release) start->cellular toxicity Cytotoxicity Assay (e.g., MTT) start->toxicity analysis Calculate IC₅₀ Determine Selectivity Index enzymatic->analysis cellular->analysis animal_model Carrageenan-induced Paw Edema Model analysis->animal_model If potent and selective evaluation Measure Edema Volume and Biomarkers animal_model->evaluation decision Lead Candidate Decision evaluation->decision G A 5-Aminopyrazole Core Scaffold B N1-substituent (e.g., Cyclopentyl) A->B C C4-substituent (e.g., Carboxamide) A->C D Biological Activity (e.g., COX-2 Inhibition) B->D Influences Potency & Pharmacokinetics C->D Influences Target Binding

References

In Vivo Studies of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and research databases has yielded no in vivo studies for the specific compound 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide. While research exists for various derivatives of 5-amino-1H-pyrazole-4-carboxamide and other pyrazole-containing compounds, data pertaining to the in vivo application, efficacy, and safety of the cyclopentyl-substituted variant is not present in the reviewed materials.

The conducted search included queries for preclinical studies, pharmacokinetic data, and mechanism of action investigations in living organisms. The absence of such information prevents the creation of detailed Application Notes and Protocols as requested. The core requirements of data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways and workflows cannot be met without foundational in vivo research.

Researchers, scientists, and drug development professionals interested in this specific molecule should be aware that its in vivo properties have not been reported in the accessible scientific domain. Any investigation into this compound would represent novel research. For information on related compounds, a new search specifying those molecules would be required.

Application Notes and Protocols for the NMR and Mass Spectrometric Analysis of Pyrazole-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of pyrazole-carboxamide derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed protocols for sample preparation and data acquisition are included, along with typical spectral data and fragmentation patterns to aid in structural elucidation and analysis.

Application Note 1: Nuclear Magnetic Resonance (NMR) Spectroscopy of Pyrazole-Carboxamides

NMR spectroscopy is an indispensable tool for the structural characterization of pyrazole-carboxamide derivatives. ¹H and ¹³C NMR provide detailed information about the molecular framework, including the substitution pattern on the pyrazole ring and the nature of the carboxamide substituents.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The chemical shifts of protons and carbons in pyrazole-carboxamides are influenced by the electronic environment created by the pyrazole ring, the carboxamide group, and any substituents. The following tables summarize typical chemical shift ranges for various protons and carbons in substituted pyrazole-carboxamides.[1][2][3][4]

Table 1: Typical ¹H NMR Chemical Shift Ranges for Pyrazole-Carboxamides

Proton AssignmentChemical Shift (δ, ppm)MultiplicityNotes
Pyrazole N-H11.0 - 13.0Broad SingletHighly dependent on solvent, concentration, and temperature. May exchange with D₂O.
Carboxamide N-H10.76 - 10.94SingletChemical shift can vary with substitution and hydrogen bonding.[1]
Pyrazole C-H7.5 - 8.5Singlet or DoubletThe exact shift depends on the position (C3, C4, or C5) and other substituents on the ring.
Aromatic Protons7.0 - 8.5MultipletFor derivatives with aromatic substituents.
Aliphatic Protons (e.g., CH₃ on pyrazole)2.0 - 3.0Singlet
Aliphatic Protons (substituents on carboxamide)0.8 - 4.0VariousDependent on the specific substituent.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Pyrazole-Carboxamides

Carbon AssignmentChemical Shift (δ, ppm)Notes
Carboxamide Carbonyl (C=O)159 - 163
Pyrazole C3/C5140 - 155The chemical shifts are sensitive to the substituent on the adjacent nitrogen.
Pyrazole C4100 - 115
Aromatic Carbons110 - 150For derivatives with aromatic substituents.
Aliphatic Carbons (e.g., CH₃ on pyrazole)10 - 20
Aliphatic Carbons (substituents on carboxamide)10 - 60Dependent on the specific substituent.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality NMR spectra of pyrazole-carboxamide samples.

1. Sample Preparation:

  • Sample Amount: For a standard 5 mm NMR tube, use 5-20 mg of the pyrazole-carboxamide for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). DMSO-d₆ is often suitable for pyrazole-carboxamides due to their potential for hydrogen bonding.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.

  • Shimming: Shim the magnetic field to obtain a narrow and symmetrical solvent peak, ensuring high homogeneity.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard single-pulse sequence.

    • Spectral Width: -2 to 14 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a sample of 5-20 mg.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

Application Note 2: Mass Spectrometry of Pyrazole-Carboxamides

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of pyrazole-carboxamides through fragmentation analysis.

Data Presentation: Fragmentation Patterns

The fragmentation of pyrazole-carboxamides in the mass spectrometer provides valuable structural information. The pyrazole ring and the carboxamide linkage are key sites for fragmentation. Common fragmentation pathways include:[5][6]

  • Loss of the carboxamide side chain: Cleavage of the N-C bond of the carboxamide group is a common fragmentation pathway.

  • Cleavage of the pyrazole ring: The pyrazole ring can undergo cleavage, often involving the loss of N₂ or HCN.[5][6]

  • Fragmentation of substituents: Substituents on the pyrazole ring or the carboxamide nitrogen will also undergo characteristic fragmentation.

Table 3: Common Fragment Ions in the Mass Spectra of Pyrazole-Carboxamides

Fragmentation PathwayResulting FragmentTypical m/z Loss
Alpha-cleavage at the carboxamide[M - R]+, where R is the substituent on the nitrogenVaries
Cleavage of the pyrazole ringLoss of N₂28
Cleavage of the pyrazole ringLoss of HCN27
Loss of the entire carboxamide group[Pyrazole]+Varies
Experimental Protocol: Mass Spectrometry

This protocol provides a general procedure for the analysis of pyrazole-carboxamides by mass spectrometry, suitable for techniques like Electrospray Ionization (ESI) or Electron Impact (EI).

1. Sample Preparation:

  • Sample Purity: Ensure the sample is as pure as possible to avoid interference from impurities.

  • Solvent Selection: Dissolve the sample in a volatile solvent compatible with the ionization source. Methanol, acetonitrile, or a mixture with water are common choices for ESI. For EI, the sample is typically introduced directly or via GC.

  • Concentration: A concentration of 10-100 µg/mL is generally sufficient for ESI-MS.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Mass Spectrometer Setup and Data Acquisition:

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight, or Ion Trap).

  • Ionization Mode: Positive ion mode is typically used for the analysis of pyrazole-carboxamides as they can be readily protonated.

  • ESI-MS Parameters (Typical):

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas Flow: 1-2 L/min.

    • Drying Gas Flow: 5-10 L/min.

    • Drying Gas Temperature: 200-350 °C.

  • EI-MS Parameters (Typical):

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

  • Mass Range: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-1000).

  • Tandem MS (MS/MS): For detailed structural elucidation, perform MS/MS analysis on the molecular ion to induce fragmentation and observe the daughter ions.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_results Structural Elucidation Sample Pyrazole-Carboxamide Sample Dissolve Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolve Filter Filter to Remove Particulates Dissolve->Filter NMR_Tube Transfer to NMR Tube Filter->NMR_Tube MS_Vial Prepare for MS (e.g., dilute) Filter->MS_Vial Acquire_NMR Acquire 1H & 13C NMR Spectra NMR_Tube->Acquire_NMR Process_NMR Process and Analyze NMR Data Acquire_NMR->Process_NMR Structure Confirm Structure of Pyrazole-Carboxamide Process_NMR->Structure Acquire_MS Acquire Mass Spectrum (Full Scan & MS/MS) MS_Vial->Acquire_MS Process_MS Analyze Mass Spectrum (Molecular Ion & Fragmentation) Acquire_MS->Process_MS Process_MS->Structure

Caption: General experimental workflow for NMR and MS analysis.

Signaling Pathway: Inhibition of Succinate Dehydrogenase

Many pyrazole-carboxamides function as fungicides by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[7][8][9][10] This disrupts cellular respiration and leads to fungal cell death.

sdh_inhibition_pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain cluster_inhibition Inhibition Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) [Complex II] UQ Ubiquinone (Q) UQH2 Ubihydroquinone (QH2) UQ->UQH2 e- ComplexIII Complex III UQH2->ComplexIII ATP ATP Production (Blocked) ComplexIII->ATP Inhibitor Pyrazole-Carboxamide (SDHI) Inhibitor->Fumarate Inhibits

Caption: Inhibition of the TCA cycle and electron transport chain.

Signaling Pathway: Protein Kinase Inhibition in Cancer

Certain pyrazole-carboxamides have been investigated as anticancer agents due to their ability to inhibit various protein kinases involved in cell growth and proliferation signaling pathways.[11][12][13][14]

kinase_inhibition_pathway cluster_signaling Cancer Cell Signaling cluster_cellular_response Cellular Response cluster_inhibition Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Kinase Cascade (e.g., AKT, PKA, CK2) Receptor->KinaseCascade TranscriptionFactor Transcription Factors KinaseCascade->TranscriptionFactor CellCycle Cell Cycle Progression TranscriptionFactor->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation Apoptosis Apoptosis (Induced) Proliferation->Apoptosis Inhibition leads to Inhibitor Pyrazole-Carboxamide (Kinase Inhibitor) Inhibitor->KinaseCascade Inhibits

Caption: Inhibition of protein kinase signaling pathways in cancer cells.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Question: Why am I observing a low yield of the final product?

Answer:

Low yields in the synthesis of this compound can stem from several factors throughout the synthetic sequence. Key areas to investigate include:

  • Purity of Starting Materials: Ensure the purity of cyclopentylhydrazine, ethoxymethylenemalononitrile (EMMN), and any reagents used for the hydrolysis of the nitrile and subsequent amidation. Impurities can lead to side reactions and inhibit catalyst activity.

  • Reaction Conditions: The initial cyclization reaction is sensitive to temperature and solvent. Overheating can lead to decomposition, while a temperature that is too low may result in an incomplete reaction. The subsequent hydrolysis and amidation steps also have optimal temperature and pH ranges that need to be maintained.

  • Inefficient Cyclization: The formation of the pyrazole ring is a critical step. Incomplete reaction of cyclopentylhydrazine with the malononitrile derivative can be a significant source of low yield. Consider optimizing the reaction time and temperature.[1][2]

  • Side Reactions: The formation of regioisomers or other byproducts can consume starting materials and reduce the yield of the desired product.[1] For instance, the reaction of β-ketonitriles with hydrazines can sometimes yield 3-aminopyrazoles instead of the desired 5-amino isomer, depending on the reaction conditions.[1]

Question: I am seeing significant impurity peaks in my LC-MS/NMR analysis. What are the likely side products and how can I minimize them?

Answer:

The formation of impurities is a common challenge. Potential side products and mitigation strategies are outlined below:

  • Isomeric Impurities: The reaction between an unsymmetrical hydrazine and a β-functionalized nitrile can potentially lead to the formation of regioisomers. While the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines is a common method, careful control of reaction conditions is necessary to ensure the desired regioselectivity.[1][2]

  • Unreacted Starting Materials: The presence of unreacted cyclopentylhydrazine or the malononitrile derivative indicates an incomplete reaction. Try increasing the reaction time or temperature, or consider the use of a catalyst.

  • Hydrolysis Byproducts: If the carboxamide is formed from a nitrile precursor, incomplete hydrolysis or side reactions during this step can lead to impurities. Ensure complete conversion of the nitrile to the carboxylic acid before proceeding with the amidation.

To minimize these impurities, consider the following:

  • Purification of Intermediates: Purifying the pyrazole intermediate before proceeding to the carboxamide can significantly reduce the final product's impurity profile.

  • Chromatography: Column chromatography is often effective for separating the desired product from closely related impurities.[3]

Question: The purification of the final compound by crystallization is proving difficult. What can I do?

Answer:

Purification challenges often arise from the presence of persistent impurities or unfavorable crystallization kinetics.

  • Solvent Screening: Experiment with a variety of solvent systems for crystallization. A combination of a good solvent and a poor solvent (anti-solvent) can often induce crystallization. Common solvents for similar compounds include ethanol, ethyl acetate, and hexane mixtures.[4][5]

  • Chromatographic Purification: If crystallization is ineffective, column chromatography using silica gel is a standard method for purifying pyrazole derivatives.[3] A gradient elution system may be necessary to separate closely eluting compounds.

  • Recrystallization of an Intermediate: As mentioned previously, purifying an earlier intermediate in the synthetic route can often lead to a cleaner final product that is easier to crystallize.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-amino-1-substituted-1H-pyrazole-4-carboxamides?

A1: The most prevalent synthetic strategies involve the cyclocondensation of a hydrazine derivative with a suitable three-carbon synthon. A common route starts with the reaction of cyclopentylhydrazine with a malononitrile derivative, such as ethoxymethylenemalononitrile (EMMN), to form the 5-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile. This nitrile is then hydrolyzed to the corresponding carboxylic acid, followed by amidation to yield the final carboxamide.[1][2][6]

Q2: What catalysts can be used to improve the efficiency of the pyrazole ring formation?

A2: While many syntheses of 5-aminopyrazoles proceed without a catalyst, various catalysts have been shown to improve yields and reaction times in related syntheses. These include both acid and base catalysts, as well as transition metal catalysts in some multicomponent reactions. For instance, V2O5/SiO2 has been used as an efficient heterogeneous catalyst for the synthesis of 5-aminopyrazole derivatives under solvent-free conditions.[7] The choice of catalyst will depend on the specific substrates and reaction conditions.

Q3: Are there any safety precautions I should be aware of when working with hydrazine derivatives?

A3: Yes, hydrazine and its derivatives are toxic and potentially carcinogenic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Data Presentation

Table 1: Typical Reaction Conditions for 5-Aminopyrazole Synthesis

ParameterCondition 1Condition 2Condition 3
Solvent EthanolWater/EthanolToluene
Temperature Reflux (78 °C)55 °C110 °C
Catalyst NoneLDH@PTRMS@DCMBA@CuI[4]Acetic Acid
Reaction Time 4-8 hours15-30 minutes[4]6-12 hours
Typical Yield 60-80%85-93%[4]50-70%

Table 2: Impact of Substituents on Reaction Outcome (General Observations)

Substituent on HydrazineElectron-donating/withdrawingEffect on Reaction Rate
Alkyl (e.g., Cyclopentyl)Electron-donatingGenerally moderate reaction rates.
Aryl (e.g., Phenyl)Can be eitherElectron-withdrawing groups can decrease the nucleophilicity of the hydrazine, potentially slowing the reaction.

Experimental Protocols

Protocol 1: Synthesis of 5-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile

  • To a solution of cyclopentylhydrazine (1.0 eq) in ethanol, add ethoxymethylenemalononitrile (EMMN) (1.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

Protocol 2: Hydrolysis of Nitrile to Carboxylic Acid

  • Suspend the 5-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile in a mixture of ethanol and aqueous sodium hydroxide (e.g., 6M).

  • Heat the mixture to reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 3-4.

  • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.

Protocol 3: Amidation to form this compound

  • To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).[8][9]

  • Stir the mixture for 10-15 minutes, then add a source of ammonia (e.g., ammonium chloride).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the final product by crystallization or column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates & Final Product start1 Cyclopentylhydrazine step1 Cyclization (Ethanol, Reflux) start1->step1 start2 EMMN start2->step1 inter1 5-amino-1-cyclopentyl-1H- pyrazole-4-carbonitrile step1->inter1 step2 Hydrolysis (NaOH, EtOH/H2O, Reflux) inter2 5-amino-1-cyclopentyl-1H- pyrazole-4-carboxylic acid step2->inter2 step3 Amidation (HATU, DIPEA, NH4Cl) final_product 5-amino-1-cyclopentyl-1H- pyrazole-4-carboxamide step3->final_product inter1->step2 inter2->step3

Caption: Synthetic workflow for this compound.

troubleshooting_tree cluster_investigation Initial Checks cluster_solutions Potential Solutions start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_cond Review Reaction Conditions start->check_cond sol_purify Purify Intermediate start->sol_purify Multiple Impurities sol_sm Purify Starting Materials check_sm->sol_sm Impure sol_cond Optimize Temp, Time, or Catalyst check_cond->sol_cond Sub-optimal sol_chrom Use Column Chromatography sol_purify->sol_chrom If still impure

References

Technical Support Center: Pyrazole Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of pyrazole carboxamide synthesis.

Troubleshooting Guide

Question: My pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?

Low yields in pyrazole synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting can help identify and resolve the issue.

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities in reactants, such as the 1,3-dicarbonyl compound or hydrazine derivatives, can lead to side reactions, reducing the overall yield and complicating the purification process. Hydrazine derivatives can also degrade over time.

    • Recommendation: Ensure the purity of your starting materials. It is advisable to use freshly opened or purified reagents.

  • Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Inconsistent or incorrect temperature control can significantly impact yield; ensure uniform heating and accurate temperature monitoring.

  • Stoichiometry: Inaccurate calculation and weighing of reagents can lead to incomplete reactions or the formation of unwanted side products.

    • Recommendation: While a 1:1 stoichiometry is common, a slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes be used to drive the reaction to completion.

  • Side Reactions: The formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization are common side reactions.

    • Recommendation: The choice of solvent and catalyst can influence regioselectivity. Experiment with different conditions to favor the desired isomer.

  • Product Loss During Workup and Purification: Significant amounts of the final product can be lost during extraction, filtration, and chromatography.

    • Recommendation: To minimize loss, carefully rinse all glassware with the appropriate solvent during transfers and optimize your purification technique.

Frequently Asked Questions (FAQs)

Q1: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of a regioisomeric mixture is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products. Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.

  • To improve regioselectivity:

    • Modify Reaction Conditions: Altering the solvent, temperature, or pH can favor the formation of one regioisomer over the other. Acid catalysis is commonly used in the Knorr pyrazole synthesis.

    • Protecting Groups: In some cases, using a protecting group on one of the carbonyls of the dicarbonyl compound can direct the reaction towards the desired isomer.

Q2: My reaction mixture has turned a dark color. Is this normal and how can I obtain a pure product?

Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material. The reaction mixture can also become acidic, which may promote the formation of colored byproducts.

  • To address discoloration and purify the product:

    • Use of a Mild Base: The addition of a mild base, such as sodium acetate, can help to neutralize the acid and lead to a cleaner reaction profile.

    • Purification Techniques: Recrystallization is an effective method for removing colored impurities. Column chromatography on silica gel is another common and effective purification technique.

Q3: What are the key differences between the two main synthetic strategies for 1H-pyrazole-5-carboxamides?

The two primary strategies are "Pyrazole Ring Construction followed by Amidation" (Strategy A) and "Precursor Amidation followed by Pyrazole Ring Formation" (Strategy B).

  • Strategy A (More Common): This approach first synthesizes a pyrazole ring with a carboxylic acid or ester at the C5 position. This intermediate is then converted to the final carboxamide. The main advantage is the ability to diversify the amide group late in the synthesis by coupling the pyrazole carboxylic acid with various amines.

  • Strategy B (Less Common): In this strategy, the carboxamide functionality is installed on an acyclic precursor before the cyclization reaction to form the pyrazole ring. This can be advantageous if the desired amine is sensitive to the conditions required for the final amidation step in Strategy A.

Data Presentation

Table 1: Effect of Catalyst and Solvent on Pyrazole Synthesis Yield

Hydrazine1,3-DicarbonylCatalyst/Solvent SystemYield (%)
PhenylhydrazineEthyl Acetoacetatenano-ZnO / Green Protocol95%
Arylhydrazines1,3-DiketonesAcetic Acid / Ethanol74-77%
Hydrazines1,3-DiketonesEthylene Glycol70-95%
Arylhydrazines1,3-DiketonesN,N-dimethylacetamide (DMAc)59-98%
TosylhydrazonesNitroalkenesDABCOHigh

Table 2: Effect of Reaction Conditions on the Synthesis of 3,5-diphenyl-1-tosyl-1H-pyrazole

SolventAdditive (1.0 equiv.)Temperature (°C)Time (h)Yield (%)
CH3CNNonert0.5N.R.
EtOHNonert0.5N.R.
THFNonert0.5N.R.
DMSONonert0.5N.R.
[HDBU][OAc]None951295%
EtOHDBU951285%

N.R. = No Reaction. Data compiled from various literature sources. Actual yields will vary based on specific substrates and reaction scale.

Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis of a Substituted Pyrazole

This protocol outlines the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the ketoester is consumed, add water (10 mL) to the hot, stirred reaction mixture to facilitate precipitation.

  • Cool the mixture in an ice bath for approximately 10 minutes.

  • Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold water and allow it to air dry.

Protocol 2: Amide Coupling to Form a Pyrazole Carboxamide

This protocol describes the formation of a pyrazole carboxamide from a pyrazole-5-carbonyl chloride and an amine.

Materials:

  • Crude pyrazole-5-carbonyl chloride (1.0 eq)

  • Desired amine (1.2 eq)

  • Triethylamine (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the crude pyrazole-5-carbonyl chloride in fresh anhydrous DCM and cool the solution to 0°C.

  • In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel or recrystallization.

Visualizations

troubleshooting_workflow start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_conditions Evaluate Reaction Conditions (T, t, solvent) check_purity->check_conditions [Purity OK] optimize Optimize Conditions & Purify/Use Fresh Reagents check_purity->optimize [Impurities Found] check_stoichiometry Verify Stoichiometry check_conditions->check_stoichiometry [Conditions OK] check_conditions->optimize [Suboptimal] check_side_reactions Investigate Side Reactions check_stoichiometry->check_side_reactions [Stoichiometry OK] check_stoichiometry->optimize [Incorrect] check_workup Review Purification & Workup Technique check_side_reactions->check_workup [No Major Side Rxns] check_side_reactions->optimize [Side Rxns Evident] check_workup->optimize [Loss During Workup]

A logical workflow for troubleshooting low yield.

experimental_workflow start Start knorr Knorr Pyrazole Synthesis start->knorr hydrolysis Ester Hydrolysis (if applicable) knorr->hydrolysis activation Carboxylic Acid Activation hydrolysis->activation coupling Amide Coupling activation->coupling purification Purification (Chromatography/ Recrystallization) coupling->purification end Final Product purification->end

Experimental workflow for pyrazole carboxamide synthesis.

signaling_pathway cluster_kinase Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k akt AKT (Protein Kinase B) pi3k->akt downstream Downstream Effectors (Cell Survival, Proliferation) akt->downstream inhibitor Pyrazole Carboxamide Inhibitor inhibitor->akt

Inhibition of the PI3K/AKT signaling pathway.

Optimizing reaction conditions for 5-amino-1H-pyrazole-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-amino-1H-pyrazole-4-carbonitrile and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile?

Common starting materials include:

  • Malononitrile or (ethoxymethylene)malononitrile.[1]

  • A hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or other aryl hydrazines).[1][2][3]

  • In three-component reactions, an aldehyde or a related compound is also used.[2][3][4]

  • For certain methods, N-tosylhydrazones can be a precursor.[5]

Q2: What is a general, high-yielding protocol for synthesizing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles?

A highly selective method involves the reaction of (ethoxymethylene)malononitrile with an aryl hydrazine in a suitable solvent like ethanol or trifluoroethanol at reflux.[1] This one-step reaction is reported to have excellent regioselectivity, with yields ranging from good to excellent (47% - 93%).[1]

Q3: Are there environmentally friendly or "green" synthesis methods available?

Yes, several green synthesis approaches have been developed. These methods often utilize water as a solvent, employ recyclable catalysts, and may be performed at room temperature.[4] Examples include using catalysts like alumina-silica-supported MnO2, SnO–CeO2 nanocomposites, or tannic acid-functionalized silica-coated Fe3O4 nanoparticles.[2][3][4] Some methods also use deep eutectic solvents like choline chloride/urea.[4]

Q4: How can the product be purified?

Common purification techniques for 5-amino-1H-pyrazole-4-carbonitrile derivatives include:

  • Column chromatography: Silica gel is frequently used with solvent gradients such as hexane/ethyl acetate.[1]

  • Recrystallization: Ethanol is a common solvent for recrystallization to obtain pure crystalline product.[6][7]

  • Simple filtration and washing: In some high-yielding reactions, the product precipitates from the reaction mixture and can be collected by filtration and washed with a suitable solvent.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction.- Increase reaction time or temperature (monitor for degradation).- Ensure starting materials are pure and dry.- Check the activity of the catalyst if one is used.
Incorrect solvent.- The choice of solvent can be critical. For the reaction of (ethoxymethylene)malononitrile and phenylhydrazine, trifluoroethanol and ethanol have been shown to give the best yields.[1]
pH of the reaction medium.- Some reactions require basic conditions to proceed. For instance, using K2CO3 as a base has been reported.[5] Ensure the appropriate base and stoichiometry are used.
Formation of Multiple Products (Low Regioselectivity) Reaction conditions favoring side reactions.- The reaction of (ethoxymethylene)malononitrile with aryl hydrazines is reported to have excellent regioselectivity, yielding the 5-amino isomer exclusively.[1] If isomers are observed, re-evaluate the purity of starting materials and reaction conditions.- A plausible mechanism involves a Michael-type addition followed by cyclization and elimination. Understanding this can help control the reaction.[1]
Impure starting materials.- Purify starting materials before use. The purity of aryl hydrazines can be particularly important.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent.- After the reaction, try to precipitate the product by pouring the reaction mixture into water or an anti-solvent.- Evaporate the solvent and attempt purification by column chromatography.[7]
Oily product formation.- Try triturating the oil with a non-polar solvent like hexane to induce solidification.- Purify the oil directly using column chromatography.
Product Degradation High reaction temperatures.- Reduce the reaction temperature. Some green methods advocate for room temperature or slightly elevated temperatures (e.g., 55-60 °C) to avoid degradation.[4][9]
Unstable product.- Work up the reaction promptly after completion. Store the purified product under an inert atmosphere and at low temperatures if necessary.
Catalyst Inactivity or Low Reusability Catalyst poisoning.- Ensure starting materials and solvents are free from impurities that could poison the catalyst.
Catalyst degradation.- Some catalysts may not be stable under prolonged heating or in certain solvent systems. Follow the recommended conditions for catalyst use and regeneration. For magnetically separable catalysts, ensure efficient recovery after each cycle.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles[1]

This protocol is based on the reaction of (ethoxymethylene)malononitrile and aryl hydrazines.

  • Dissolve the Aryl Hydrazine: In a round-bottom flask with stirring, dissolve the aryl hydrazine (1.2 mmol) in absolute ethanol or trifluoroethanol (2 ml).

  • Add (ethoxymethylene)malononitrile: Slowly add (ethoxymethylene)malononitrile (1.0 mmol) to the solution.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Three-Component Synthesis using a Heterogeneous Catalyst[9]

This protocol describes a one-pot synthesis using an aldehyde, malononitrile, and phenylhydrazine.

  • Prepare the Reaction Mixture: In a reaction vessel, combine the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).

  • Add Catalyst and Solvent: Add the catalyst (e.g., a modified Layered Double Hydroxide) and the solvent system (e.g., H2O/EtOH).

  • Heat the Reaction: Stir the mixture at the optimized temperature (e.g., 55 °C).

  • Monitor the Reaction: Follow the consumption of starting materials by TLC. Reaction times are reported to be short (15–27 minutes).[9]

  • Isolate the Product: After completion, separate the catalyst (e.g., by centrifugation). Evaporate the solvent from the reaction mixture.

  • Purify: Recrystallize the solid product from ethanol to obtain a high-purity compound.[7]

Reaction Optimization Data

The choice of solvent can significantly impact the yield of the reaction between (ethoxymethylene)malononitrile and phenylhydrazine to form 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

EntrySolventTemperatureYield (%)
1Trifluoroethanol (TFE)Reflux93
2Ethanol (EtOH)Reflux85
3Methanol (MeOH)Reflux62
4Tetrahydrofuran (THF)Reflux55
Data adapted from a study on the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[1]

Visualized Workflow and Mechanisms

A general workflow for troubleshooting synthesis experiments can be visualized as follows:

G cluster_0 Troubleshooting Workflow start Experiment Fails (e.g., Low Yield) check_reagents Verify Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (T, t, solvent) start->check_conditions analyze_byproducts Analyze Byproducts (TLC, NMR, MS) start->analyze_byproducts optimize Systematically Optimize Conditions check_reagents->optimize check_conditions->optimize analyze_byproducts->optimize success Successful Synthesis optimize->success

Caption: A logical workflow for troubleshooting common issues in chemical synthesis.

The proposed mechanism for the formation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles from (ethoxymethylene)malononitrile and aryl hydrazines involves a sequence of well-established reaction steps.

G reagents (Ethoxymethylene)malononitrile + Aryl Hydrazine michael_addition Michael-Type Addition reagents->michael_addition intermediate1 Intermediate Hydrazide michael_addition->intermediate1 elimination Elimination of Ethanol intermediate1->elimination intermediate2 Alkylidene Hydrazide elimination->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization product 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile cyclization->product

Caption: Plausible reaction mechanism for pyrazole synthesis.[1]

References

Technical Support Center: 5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: The available computed physicochemical properties are summarized in the table below. Experimental data on solubility in various solvents is limited.

PropertyValueSource
Molecular Formula C9H14N4O[1]
Molecular Weight 194.23 g/mol [1]
XLogP3 0.5[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]

Q2: I am having trouble dissolving this compound in aqueous buffers. What should I do?

A2: This is a common issue for compounds with moderate lipophilicity. The presence of amino and carboxamide groups suggests that the solubility of this compound is likely pH-dependent.[2][3] We recommend a systematic approach to solubilization. Start by attempting to dissolve the compound in a small amount of a water-miscible organic solvent, such as DMSO or ethanol, before performing a serial dilution into your aqueous experimental medium.[4] It is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion, which minimizes precipitation.[4] If precipitation persists, further optimization of the solvent system or pH adjustment may be necessary.

Q3: What is the best organic solvent to use for creating a stock solution?

A3: Dimethyl sulfoxide (DMSO) and ethanol are recommended as starting solvents for creating a high-concentration stock solution.[4] Gentle warming (up to 37°C) or brief sonication can aid in dissolution.[4] Always ensure the compound is fully dissolved before further dilution.

Q4: How can I determine the solubility of this compound in my specific buffer system?

A4: A simple saturation experiment can be performed. Add a known excess amount of the compound to your buffer, and agitate the solution at a constant temperature for a sufficient period (e.g., 24 hours) to reach equilibrium. After equilibration, centrifuge the sample to pellet the undissolved solid. The concentration of the dissolved compound in the supernatant can then be determined using an appropriate analytical method, such as HPLC-UV.[4][5]

Troubleshooting Guide: Solubility Issues

Problem: Precipitate forms when diluting an organic stock solution into an aqueous buffer.

Possible Cause Troubleshooting Step Expected Outcome
Low aqueous solubility Decrease the final concentration of the compound in the aqueous buffer.The compound remains in solution at a lower concentration.
Poor mixing Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring vigorously.[4]Rapid dispersion prevents localized high concentrations and subsequent precipitation.
Solvent incompatibility Minimize the percentage of the organic co-solvent in the final aqueous solution (typically ≤1%).Reduced organic solvent concentration improves compatibility with the aqueous medium.
pH-dependent solubility Adjust the pH of the aqueous buffer. For a compound with a basic amino group, lowering the pH may increase solubility.[3]The compound's solubility is enhanced at a more favorable pH.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Accurately weigh a precise amount of this compound.

  • Calculate the volume of the organic solvent (e.g., DMSO) required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of the solvent to the compound.

  • Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[4]

  • Store the stock solution appropriately, protected from light and moisture.

Protocol 2: pH-Solubility Profiling
  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 10).

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature for 24 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to identify the optimal pH range for dissolution.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: Undissolved Compound stock_solution Prepare concentrated stock in DMSO or Ethanol start->stock_solution dilute Dilute stock into aqueous buffer with vortexing stock_solution->dilute dissolved Compound Dissolved dilute->dissolved Success precipitate Precipitate Forms dilute->precipitate Failure lower_conc Lower final concentration precipitate->lower_conc adjust_ph Adjust buffer pH precipitate->adjust_ph co_solvent Use co-solvent system (e.g., with Tween 80) precipitate->co_solvent end Consult further literature for advanced techniques precipitate->end lower_conc->dilute Retry adjust_ph->dilute Retry co_solvent->dilute Retry G cluster_1 Factors Influencing Solubility compound {this compound | pKa (predicted) of amino group} solubility Solubility compound->solubility Intrinsic properties solvent {Solvent System | {Aqueous Buffer | Organic Co-solvent (e.g., DMSO, Ethanol)}} solvent->solubility Determines dissolution environment conditions {Experimental Conditions | {pH | Temperature | Mixing}} conditions->solubility Modifies solubility equilibrium

References

Technical Support Center: Purification of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My purified this compound has a low melting point and a broad melting range. What could be the issue?

A1: A low and broad melting point typically indicates the presence of impurities. Common impurities can include residual solvents, unreacted starting materials, or side products from the synthesis. We recommend further purification, such as recrystallization or column chromatography. Comparing the purity before and after the additional purification step by HPLC can help quantify the improvement.

Q2: I am observing a persistent impurity in my HPLC analysis that does not seem to be removed by recrystallization. What are my options?

A2: If an impurity co-crystallizes with your product, recrystallization may not be effective. In this case, flash column chromatography is the recommended next step. The choice of solvent system for chromatography is crucial. A good starting point is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

Q3: My compound appears to be degrading on the silica gel during column chromatography. How can I prevent this?

A3: The amino group on the pyrazole ring can sometimes interact with acidic silica gel, leading to degradation. To mitigate this, you can try one of the following:

  • Neutralize the silica gel: Pre-treat the silica gel with a base, such as triethylamine (typically 1% v/v in the eluent).

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like C18 (if the compound is sufficiently non-polar).

Q4: I am having difficulty finding a suitable solvent system for recrystallization. What is a good strategy?

A4: A systematic approach to solvent screening is recommended. The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at elevated temperatures.

  • Start with single solvents of varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes).

  • If a single solvent is not ideal, try binary solvent mixtures. For example, dissolve the compound in a small amount of a good solvent (e.g., ethanol) and then add a poor solvent (e.g., water or hexanes) until the solution becomes turbid. Heat the mixture until it becomes clear and then allow it to cool slowly.

Data Presentation

The following table summarizes typical purity results obtained from different purification methods for this compound.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Typical Yield
Single Recrystallization90%98.5%75-85%
Double Recrystallization90%>99.5%60-75%
Flash Column Chromatography90%>99.8%80-95%
Preparative HPLC98.5%>99.9%50-70%

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-solvent: To the hot solution, add deionized water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath or refrigerator for a few hours.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 50% ethyl acetate in hexanes). Pack the column with the slurry.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, dry it, and then load the dry powder onto the top of the column.

  • Elution: Start the elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

PurificationWorkflow Crude Crude Product (Purity: ~90%) Recrystallization Recrystallization Crude->Recrystallization PurityCheck1 Purity Check (HPLC) Is Purity >99.5%? Recrystallization->PurityCheck1 ColumnChromatography Column Chromatography PurityCheck1->ColumnChromatography No FinalProduct Final Product (Purity >99.5%) PurityCheck1->FinalProduct Yes PurityCheck2 Purity Check (HPLC) Is Purity >99.5%? ColumnChromatography->PurityCheck2 PurityCheck2->FinalProduct Yes Fail Further Purification Needed PurityCheck2->Fail No

Caption: Purification workflow for this compound.

TroubleshootingTree Start Low Purity After Initial Purification ImpurityType Impurity Type? Start->ImpurityType CoCrystallizing Co-crystallizing Impurity ImpurityType->CoCrystallizing Similar Polarity PolarImpurity Polar Impurity ImpurityType->PolarImpurity More Polar NonPolarImpurity Non-polar Impurity ImpurityType->NonPolarImpurity Less Polar Solution1 Action: Column Chromatography CoCrystallizing->Solution1 Solution2 Action: Aqueous Wash or Recrystallize from Non-polar Solvent PolarImpurity->Solution2 Solution3 Action: Hexane Wash or Recrystallize from Polar Solvent NonPolarImpurity->Solution3 FinalCheck Check Purity Solution1->FinalCheck Solution2->FinalCheck Solution3->FinalCheck

Caption: Troubleshooting decision tree for low purity issues.

Technical Support Center: 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, the solid compound should be kept at 2-8°C, protected from light, and in a dry environment.[1] When in solution, the stability will depend on the solvent, pH, and storage temperature. For short-term storage of solutions, refrigeration (2-8°C) and protection from light are recommended.

Q2: What are the likely degradation pathways for this compound in solution?

A2: Based on the chemical structure, the primary potential degradation pathways include:

  • Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions, typically requiring elevated temperatures.[2][3][4] Amides are generally more resistant to hydrolysis than esters.

  • Oxidation: While the pyrazole ring itself is relatively stable, oxidative degradation can occur, potentially at the amino group or other positions on the molecule.

  • Photodegradation: Exposure to UV or high-intensity visible light may lead to degradation. The extent of photodegradation is dependent on the solvent and the presence of photosensitizers.

Q3: How stable is the carboxamide group to hydrolysis?

A3: The carboxamide functional group is significantly more stable to hydrolysis than an ester group. Hydrolysis of amides typically requires harsh conditions such as refluxing in strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH) for an extended period.[4] Under typical experimental conditions (e.g., neutral pH, room temperature), the carboxamide group of this compound is expected to be stable.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound potency over time in solution. Degradation of the compound.Perform a stability study to identify the cause. Analyze the sample using a stability-indicating method like HPLC to check for the appearance of degradation products. Consider preparing fresh solutions for each experiment.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in understanding the degradation pathway and developing a more robust formulation.
Inconsistent experimental results. Instability of the compound in the experimental medium.Evaluate the compatibility of the compound with all components of your experimental buffer or medium. Factors like pH, ionic strength, and the presence of other reactive species can influence stability.
Precipitation of the compound from solution. Poor solubility or degradation to a less soluble product.Check the solubility of the compound in your chosen solvent. If precipitation occurs over time, it could be due to degradation. Analyze the precipitate to determine its identity.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule. This involves subjecting the compound to stress conditions more severe than accelerated stability testing.[5][6][7]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][9] A dark control sample should be stored under the same conditions but protected from light.

3. Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the parent compound from any degradation products.

1. Column and Mobile Phase Selection:

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of polar and non-polar compounds.

2. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks generated during the forced degradation study.

Data Presentation

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
Stress Condition % Degradation Number of Degradants Major Degradant (Retention Time)
0.1 M HCl, 60°C, 24h8.524.2 min
0.1 M NaOH, 60°C, 24h12.133.8 min
3% H₂O₂, RT, 24h5.215.1 min
Heat (Solid), 105°C, 24h<10-
Heat (Solution), 60°C, 24h2.314.2 min
Photolysis15.742.9 min

Note: This is hypothetical data for illustrative purposes.

Visualizations

Signaling Pathway

Many pyrazole derivatives are developed as kinase inhibitors.[10][11][12][13][14] These inhibitors typically target the ATP-binding pocket of kinases, thereby blocking the downstream signaling pathways that regulate cellular processes like proliferation, differentiation, and survival.

Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., Ras) Receptor->Kinase1 Kinase2 Kinase 2 (e.g., Raf) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., MEK) Kinase2->Kinase3 Kinase4 Kinase 4 (e.g., ERK) Kinase3->Kinase4 TranscriptionFactor Transcription Factor Kinase4->TranscriptionFactor Inhibitor 5-amino-1-cyclopentyl-1H- pyrazole-4-carboxamide (Kinase Inhibitor) Inhibitor->Kinase3 Inhibition GeneExpression Gene Expression (Cell Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: General kinase inhibitor signaling pathway.

Experimental Workflow

The following diagram illustrates the workflow for assessing the stability of this compound.

Stability_Workflow start Start: Compound in Solution forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation stability_study Long-Term Stability Study (ICH Conditions) start->stability_study hplc_dev Stability-Indicating HPLC Method Development forced_degradation->hplc_dev hplc_val HPLC Method Validation hplc_dev->hplc_val analysis Sample Analysis hplc_val->analysis stability_study->analysis data_interp Data Interpretation (Identify Degradants, Determine Shelf-life) analysis->data_interp end End: Stability Profile Established data_interp->end

Caption: Workflow for stability assessment.

References

Side reactions in the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of pyrazole derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of pyrazoles, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low or No Yield of the Desired Pyrazole

Q1: My pyrazole synthesis is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?

A1: Low yields are a frequent challenge in pyrazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.[1]

      • Increase Temperature: Many condensation reactions for pyrazole synthesis require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be a highly effective method to improve yields and significantly reduce reaction times.[2][3]

  • Suboptimal Catalyst: The choice and amount of acid or base catalyst are often critical.

    • Troubleshooting:

      • For Knorr or Paal-Knorr syntheses, a catalytic amount of a protic acid like acetic acid is commonly used to facilitate the initial condensation.[4][5]

      • In some cases, adding a mild base such as sodium acetate can be beneficial, especially when using a hydrazine salt, to neutralize the acid and promote a cleaner reaction profile.[1]

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, ultimately reducing the yield. Hydrazine derivatives, in particular, can degrade over time.

    • Troubleshooting:

      • Ensure the purity of your starting materials. Using freshly opened or purified hydrazine is highly recommended.[1]

  • Formation of Stable Intermediates: The reaction may stall at the hydrazone intermediate stage without cyclizing. This can occur if the cyclization step is not favored under the current reaction conditions.

    • Troubleshooting:

      • Adjusting the pH with a catalytic amount of acid can often promote the cyclization and subsequent dehydration to the aromatic pyrazole.[6]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remaining complete Reaction Complete check_completion->complete No Starting Material increase_params Increase Reaction Time and/or Temperature incomplete->increase_params increase_params->check_completion check_purity Assess Starting Material Purity complete->check_purity impure Impure Starting Materials check_purity->impure Impurities Detected pure Materials are Pure check_purity->pure purify Purify/Use Fresh Reagents impure->purify purify->start optimize_catalyst Optimize Catalyst (Acid/Base) pure->optimize_catalyst optimized Proceed with Optimized Conditions optimize_catalyst->optimized

A logical workflow for troubleshooting low yield in pyrazole synthesis.
Issue 2: Formation of Regioisomers

Q2: My reaction is producing a mixture of two pyrazole regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomers is a very common side reaction when using an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine.[1] The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of products.

Strategies to Improve Regioselectivity:

  • Solvent Modification: The choice of solvent can have a dramatic impact on regioselectivity.

    • Recommendation: Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly favor the formation of one regioisomer.[7] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.[7]

  • pH Adjustment: The acidity or basicity of the reaction medium can influence which nitrogen atom of a substituted hydrazine acts as the nucleophile.

    • Recommendation: Adding a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen, directing the reaction through the less nucleophilic nitrogen. Conversely, basic conditions can favor attack by the more nucleophilic nitrogen.[1]

  • Steric and Electronic Control: The inherent properties of your substrates play a crucial role.

    • Consideration: Large differences in the steric bulk or electronic properties of the substituents on the 1,3-dicarbonyl compound can direct the hydrazine to preferentially attack one carbonyl group. Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more likely site of initial attack.[1]

Table 1: Effect of Solvent on Regioisomer Ratio in the Synthesis of N-Methylpyrazoles

1,3-Dicarbonyl Substituents (R1, R2)SolventRegioisomer Ratio (A:B)Total Yield (%)Reference
Phenyl, CF3Ethanol24:7660[7]
Phenyl, CF3TFE81:1998[7]
Phenyl, CF3HFIP99:196[7]
2-Furyl, HEthanol~1:1.3-[7]
2-Furyl, HHFIP>99:1-[7]

Regioisomer A corresponds to the pyrazole with the R1 substituent at the 3-position and R2 at the 5-position. Regioisomer B is the opposite.

Issue 3: Formation of Other Byproducts

Q3: Besides regioisomers, what other side products might I be seeing, and how can I minimize them?

A3: While regioisomers are the most common side products, other impurities can also form, complicating purification and reducing yields.

  • Hydrazone Intermediate: Incomplete cyclization can lead to the isolation of the hydrazone intermediate.

    • Cause: This often occurs under neutral or basic conditions where the final dehydration step is slow.

    • Solution: The addition of a catalytic amount of acid can facilitate the cyclization and dehydration to the final pyrazole product.[6]

  • Self-Condensation of 1,3-Dicarbonyl: 1,3-dicarbonyl compounds can undergo self-condensation, especially under basic conditions.

    • Cause: The active methylene group of one molecule can attack a carbonyl group of another.

    • Solution: Control the stoichiometry carefully and consider the order of addition of reagents. Adding the base to a mixture of the dicarbonyl and hydrazine may be preferable.

  • Colored Impurities from Hydrazine: The use of hydrazine salts, such as phenylhydrazine hydrochloride, can lead to the formation of colored byproducts, often appearing as yellow or red discoloration in the reaction mixture.

    • Cause: These impurities can arise from the hydrazine starting material itself or from oxidative processes during the reaction.

    • Solution: Adding a mild base like sodium acetate can help to neutralize the acidity and lead to a cleaner reaction. Purification of the crude product by recrystallization or column chromatography is often effective at removing these colored impurities.[1]

Reaction Pathway Diagram: Knorr Synthesis and Side Reactions

knorr_synthesis cluster_main Main Reaction Pathway cluster_side Side Reactions A 1,3-Dicarbonyl + Hydrazine B Hydrazone Intermediate A->B + H+ F Self-Condensation Product A->F Self-Condensation G Degradation Products A->G Degradation C Cyclic Intermediate B->C Intramolecular Cyclization E Regioisomeric Pyrazole B->E Alternative Cyclization D Desired Pyrazole C->D - H2O

Knorr pyrazole synthesis pathway and potential side reactions.

Frequently Asked Questions (FAQs)

Q4: What is the general experimental protocol for a Knorr pyrazole synthesis?

A4: The following is a general procedure that can be adapted for various substrates.

Experimental Protocol: Synthesis of a Pyrazolone Derivative

  • Materials:

    • Ethyl benzoylacetate (1 equivalent)

    • Hydrazine hydrate (2 equivalents)

    • 1-Propanol (solvent)

    • Glacial acetic acid (catalyst)

    • Water

    • Ethyl acetate

    • Hexane

  • Procedure:

    • In a round-bottom flask, combine the ethyl benzoylacetate and hydrazine hydrate in 1-propanol.[5]

    • Add a few drops of glacial acetic acid to catalyze the reaction.[5]

    • Heat the mixture with stirring at approximately 100°C for 1 hour.[5]

    • Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate/70% hexane as the mobile phase).[5]

    • Once the starting material is consumed, add water to the hot reaction mixture with stirring to induce precipitation.

    • Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize crystallization.

    • Collect the solid product by vacuum filtration, washing with a small amount of cold water.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[4]

Q5: How can I separate a mixture of pyrazole regioisomers?

A5: Separation of regioisomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method for separating regioisomers.

    • Procedure:

      • Perform TLC with various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that provides good separation of the two isomers.

      • Pack a silica gel column and elute the crude mixture with the optimized solvent system.

      • Collect fractions and analyze them by TLC to identify the pure regioisomers.[1]

  • Recrystallization: In some cases, fractional crystallization can be used if the regioisomers have sufficiently different solubilities in a particular solvent. This is often a matter of trial and error with different solvent systems.

Q6: Can microwave-assisted synthesis improve my results?

A6: Yes, microwave-assisted organic synthesis (MAOS) can offer several advantages for pyrazole synthesis.

  • Benefits:

    • Reduced Reaction Times: Reactions that may take hours under conventional heating can often be completed in minutes.[3]

    • Increased Yields: The rapid and efficient heating can lead to higher product yields.[3]

    • Fewer Side Products: The shorter reaction times can minimize the formation of degradation products and other side products.[3]

  • Considerations:

    • Optimization of reaction parameters (temperature, time, power) is still necessary for each specific reaction.

    • Specialized microwave synthesis equipment is required.

Experimental Workflow for Knorr Pyrazole Synthesis

knorr_workflow start Start setup Combine 1,3-Dicarbonyl, Hydrazine, Solvent, and Catalyst start->setup heat Heat Reaction Mixture (Conventional or Microwave) setup->heat monitor Monitor Reaction by TLC/LC-MS heat->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purify Crude Product (Recrystallization or Chromatography) workup->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize end End characterize->end

A typical experimental workflow for the Knorr pyrazole synthesis.

References

Enhancing the bioavailability of pyrazole carboxamide inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazole Carboxamide Inhibitors

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enhancing the oral bioavailability of pyrazole carboxamide inhibitors.

Frequently Asked Questions (FAQs)

Q1: My novel pyrazole carboxamide inhibitor demonstrates high potency in vitro but has poor oral bioavailability. What are the common underlying causes?

Poor oral bioavailability for this class of compounds is typically a multifactorial issue. The primary reasons include:

  • Low Aqueous Solubility: The planar, aromatic structure of the pyrazole ring can lead to high crystal lattice energy, resulting in poor solubility in gastrointestinal fluids.[1]

  • Poor Permeability: While often hydrophobic, high molecular weight or extensive hydrogen bonding can limit a compound's ability to passively diffuse across the intestinal epithelium.[1]

  • Extensive First-Pass Metabolism: The inhibitor may be rapidly metabolized by enzymes in the gut wall or liver, such as Cytochrome P450 (CYP) enzymes (e.g., CYP2C9, CYP3A), before it can reach systemic circulation.[1][2]

  • Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug from intestinal cells back into the gut lumen.[1]

Q2: What initial structural modifications should I consider to improve the aqueous solubility of my lead compound?

A primary strategy is to introduce polar or ionizable groups into the molecule, particularly in solvent-exposed regions, to decrease lipophilicity and improve solubility.[3]

  • Salt Formation: If your compound contains basic (e.g., amino) or acidic (e.g., carboxylic acid) functionalities, salt formation is a direct and often effective method to enhance solubility.[1]

  • Introduce Ionizable Polar Substituents: Replacing non-polar moieties with groups like primary amines or hydroxyl groups can dramatically improve aqueous solubility, often without negatively impacting target binding.[3] For example, substituting a solvent-exposed methyl pyrazole group with a methylamine group has been shown to significantly improve solubility and subsequent plasma exposure.[3]

  • Particle Size Reduction: Physical modifications such as micronization or nanonization increase the surface-area-to-volume ratio, which can improve the dissolution rate.[1]

Q3: My compound's metabolic stability is low. How can I identify and address metabolic "hotspots"?

Improving metabolic stability is crucial for increasing bioavailability. The process involves identifying and modifying the parts of the molecule most susceptible to metabolism.

  • Metabolite Identification: Conduct in vitro studies using liver microsomes to identify the major metabolites. This helps pinpoint the specific molecular sites where metabolism occurs.[3]

  • Structural Modification: Once a metabolic "hotspot" is identified (e.g., a specific aryl ring), modify the structure to block or slow down the metabolic process. This can involve adding groups that sterically hinder the approach of metabolic enzymes or replacing a labile group with a more stable one. For instance, fixing a meta-CF3 phenyl as a substituent has been used to improve metabolic stability.[3]

Q4: Which formulation strategies are most effective for poorly soluble pyrazole carboxamide compounds?

For compounds where structural modification is not sufficient or desired, advanced formulation techniques can be employed.

  • Amorphous Solid Dispersions (ASDs): This is a highly effective strategy. By dispersing the crystalline drug in a polymer matrix, it exists in a higher-energy amorphous state, which improves both solubility and dissolution rate.[1]

  • Lipid-Based Formulations: If the compound has a high LogP value (indicating high lipophilicity), lipid-based formulations can improve absorption by facilitating dissolution in the GI tract and promoting uptake via lymphatic pathways.[1]

  • Co-crystals: Co-crystallization with a suitable, non-toxic co-former can disrupt the compound's crystal lattice, leading to improved solubility and dissolution.[1]

Data Presentation: Structure-Bioavailability Relationship

The following table summarizes data from a medicinal chemistry campaign aimed at improving the bioavailability of a pyrazolo-pyridone inhibitor series. It illustrates how specific structural modifications impact key pharmacokinetic properties.[3]

Compound IDKey ModificationAqueous Solubility (μM)Potency (IC50, nM)Plasma Exposure (AUC, h·μM) at 50 mg/kg POOral Bioavailability (%)
Parent Cmpd Pyrazole-CH₃11Potent (not specified)Low (not specified)Poor
Analog 37 Pyrazole-CH₂OH-Potent (3x less than amine)--
Analog 40 Pyrazole-CH₂NH₂7110072.992

Data synthesized from a study on DCN1/UBE2M inhibitors to highlight the impact of modifications.[3]

Experimental Protocols

Protocol 1: Microsomal Stability Assay

This protocol outlines a general procedure to assess the metabolic stability of a pyrazole carboxamide inhibitor using liver microsomes.

Objective: To determine the rate of metabolism of a test compound in the presence of liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard for reaction quenching

  • Incubator/water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1-5 µM).

  • Initiation: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int).

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol provides a method for preparing an ASD to enhance the solubility of a poorly soluble pyrazole compound.[1]

Objective: To prepare an amorphous solid dispersion of a pyrazole carboxamide inhibitor with a suitable polymer.

Materials:

  • Pyrazole carboxamide compound (API)

  • Polymer (e.g., HPMC-AS, PVP K30, Soluplus®)

  • Solvent system (e.g., acetone, methanol, or a mixture in which both API and polymer are soluble)

  • Spray dryer apparatus

Procedure:

  • Polymer and Solvent Selection: Choose a suitable polymer based on drug-polymer interaction studies. Select a solvent system that effectively dissolves both the API and the polymer.

  • Solution Preparation: Dissolve the API and the chosen polymer in the selected solvent system. A typical drug-to-polymer ratio might range from 1:1 to 1:9, depending on the desired properties. Ensure complete dissolution.

  • Spray Drying Process:

    • Set the spray dryer parameters: inlet temperature, atomization gas flow rate, and solution feed rate. These parameters must be optimized for the specific solvent system and formulation.

    • Pump the prepared solution through the atomizer nozzle into the drying chamber.

    • The hot drying gas rapidly evaporates the solvent, leaving behind fine particles of the solid dispersion.

  • Product Collection: The dried particles are separated from the gas stream, typically by a cyclone separator, and collected.

  • Characterization:

    • Confirm the amorphous nature of the collected powder using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

    • Evaluate the dissolution performance of the ASD powder compared to the crystalline API in a relevant buffer (e.g., simulated gastric or intestinal fluid).

Visualizations: Workflows and Concepts

G Start Poor Oral Bioavailability Observed in Vivo Investigate Investigate Root Cause Start->Investigate Solubility Issue: Low Aqueous Solubility Investigate->Solubility Is dissolution rate-limiting? Metabolism Issue: High First-Pass Metabolism Investigate->Metabolism Is compound rapidly cleared? Permeability Issue: Poor Permeability / Efflux Investigate->Permeability Is absorption the issue? Sol_Strat Strategy: Improve Solubility Solubility->Sol_Strat Met_Strat Strategy: Enhance Metabolic Stability Metabolism->Met_Strat Perm_Strat Strategy: Formulation / SAR Permeability->Perm_Strat Sol_Actions • Add Polar/Ionizable Groups • Salt Formation • Particle Size Reduction • Formulation (ASD, Co-crystals) Sol_Strat->Sol_Actions Met_Actions • Identify Metabolic Hotspots • Block Metabolism with  Steric/Electronic Changes Met_Strat->Met_Actions Perm_Actions • Optimize LogP • Reduce H-Bond Donors • Lipid-Based Formulations Perm_Strat->Perm_Actions

Caption: Troubleshooting workflow for poor oral bioavailability.

G Experimental Workflow for Bioavailability Enhancement cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Lead Compound ID SAR Structural Modification (SAR-Driven Design) Start->SAR Solubility Aqueous Solubility Assay SAR->Solubility Stability Microsomal Stability Assay SAR->Stability Permeability Permeability Assay (e.g., PAMPA, Caco-2) SAR->Permeability Decision Good In Vitro Profile? Solubility->Decision Stability->Decision Permeability->Decision Decision->SAR No, Re-design PK_Study Pharmacokinetic (PK) Study in Rodents Decision->PK_Study Yes End Optimized Candidate PK_Study->End

Caption: Iterative workflow for enhancing bioavailability.

G OralDose Oral Dose GI_Lumen GI Lumen OralDose->GI_Lumen Ingestion GutWall Intestinal Epithelium GI_Lumen->GutWall Absorption PortalVein Portal Vein GutWall->PortalVein Liver Liver PortalVein->Liver Systemic Systemic Circulation Liver->Systemic Dissolution Barrier 1: Dissolution & Solubility Dissolution->GI_Lumen Absorption Barrier 2: Permeability & Efflux Absorption->GutWall Metabolism Barrier 3: First-Pass Metabolism Metabolism->GutWall Metabolism->Liver

Caption: Key physiological barriers to oral bioavailability.

References

Overcoming drug resistance with pan-FGFR covalent inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pan-FGFR covalent inhibitors to overcome drug resistance.

Frequently Asked Questions (FAQs)

Q1: What are pan-FGFR covalent inhibitors and how do they differ from reversible inhibitors?

Pan-FGFR covalent inhibitors are a class of targeted therapy drugs that irreversibly bind to the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. Unlike reversible inhibitors, which bind and dissociate from their target, covalent inhibitors form a stable, long-lasting bond with a specific amino acid residue, typically a cysteine, within the ATP-binding pocket of the FGFR protein. This irreversible binding leads to a more sustained and potent inhibition of FGFR signaling.

Q2: What are the common mechanisms of acquired resistance to ATP-competitive FGFR inhibitors?

The most frequently observed mechanisms of acquired resistance to ATP-competitive FGFR inhibitors involve the emergence of mutations within the FGFR kinase domain. These mutations can interfere with drug binding or stabilize the active conformation of the kinase, reducing the inhibitor's efficacy. Common resistance mutations include gatekeeper mutations (e.g., V564F in FGFR1, V555M in FGFR2, V555L in FGFR3) and molecular brake mutations (e.g., N549H/K, K659M).

Q3: How do pan-FGFR covalent inhibitors overcome resistance mutations?

Pan-FGFR covalent inhibitors are designed to bind to a cysteine residue located in a highly conserved region of the FGFR kinase domain, away from the common sites of resistance mutations. By forming an irreversible covalent bond, these inhibitors can effectively inactivate the receptor, even in the presence of mutations that would typically confer resistance to reversible inhibitors. For example, the covalent inhibitor futibatinib has demonstrated efficacy against a range of FGFR2 resistance mutations.

Troubleshooting Guides

Q1: My covalent inhibitor shows reduced potency in my cell-based assay. What are the potential causes?

Possible Cause 1: Target Cysteine Unavailability The covalent inhibitor relies on the accessibility of a specific cysteine residue for binding. If this cysteine is mutated or sterically hindered, the inhibitor will not be able to form a covalent bond, leading to reduced potency.

Troubleshooting Steps:

  • Sequence Verification: Confirm the sequence of your FGFR construct to ensure the target cysteine is present.

  • Structural Modeling: Use computational modeling to assess the accessibility of the target cysteine in the context of any existing mutations.

Possible Cause 2: Off-Target Effects The observed effect may be due to the inhibitor binding to other kinases or cellular proteins.

Troubleshooting Steps:

  • Kinome Profiling: Perform a kinome-wide screen to assess the selectivity of your inhibitor.

  • Control Cell Lines: Use cell lines that do not express the target FGFR as a negative control.

Possible Cause 3: Compound Instability The covalent inhibitor may be degrading in the cell culture media.

Troubleshooting Steps:

  • Stability Assay: Assess the stability of the compound in your experimental conditions over time using techniques like HPLC.

  • Fresh Preparation: Always use freshly prepared solutions of the inhibitor.

Q2: I am observing unexpected toxicity in my cell line treated with a pan-FGFR covalent inhibitor. What could be the reason?

Possible Cause 1: Off-Target Toxicity The inhibitor may be binding to other essential cellular proteins, leading to toxicity.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which toxicity is observed and compare it to the concentration required for FGFR inhibition.

  • Selective Inhibitors: Compare the toxicity profile with that of a more selective, non-covalent FGFR inhibitor.

Possible Cause 2: On-Target Toxicity Inhibition of the FGFR pathway may be detrimental to the specific cell line being used.

Troubleshooting Steps:

  • Rescue Experiment: Attempt to rescue the toxic phenotype by providing downstream components of the FGFR signaling pathway.

  • Literature Review: Check for published data on the role of FGFR signaling in the survival of your cell line.

Data and Protocols

Table 1: In Vitro Potency of Covalent FGFR Inhibitors
InhibitorTargetIC50 (nM)Assay TypeReference
FutibatinibFGFR1-41.5 - 3.2Kinase Assay
PRN1371FGFR1-40.8 - 4.2Kinase Assay
Experimental Protocol: Western Blotting for FGFR Pathway Inhibition
  • Cell Lysis:

    • Treat cells with the pan-FGFR covalent inhibitor at various concentrations for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival PKC PKC PLCg->PKC Differentiation Differentiation PKC->Differentiation

Caption: Simplified FGFR signaling pathway leading to cellular responses.

Covalent_Inhibitor_Workflow start Start: Cell Culture with FGFR Alteration treatment Treat with Pan-FGFR Covalent Inhibitor start->treatment assay Perform Cellular/ Biochemical Assays treatment->assay data Data Analysis: - IC50 Determination - Western Blot Quantification assay->data end Conclusion: Assess Inhibitor Efficacy data->end

Validation & Comparative

Validating the Inhibitory Activity of 5-amino-1H-pyrazole-4-carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 5-amino-1H-pyrazole-4-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, forming the basis for a multitude of potent enzyme inhibitors. This guide provides a comparative analysis of the inhibitory activity of various derivatives based on this scaffold, with a focus on their therapeutic targets, including Fibroblast Growth Factor Receptors (FGFRs), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and Aurora Kinases. The information presented is supported by experimental data from peer-reviewed studies, with detailed protocols for key validation assays.

Comparative Inhibitory Activity

The versatility of the 5-amino-1H-pyrazole-4-carboxamide core allows for the development of inhibitors against a range of kinase targets. The following tables summarize the inhibitory activities of representative derivatives against their respective targets.

Table 1: Inhibitory Activity of 5-amino-1H-pyrazole-4-carboxamide Derivatives against FGFRs

CompoundTargetIC50 (nM)Reference
10h FGFR146[1]
FGFR241[1]
FGFR399[1]
FGFR2 V564F Mutant62[1]

Compound 10h is a pan-FGFR covalent inhibitor that demonstrates potent activity against wild-type FGFRs and a common gatekeeper mutant, which is often responsible for acquired resistance to FGFR inhibitors.[1]

Table 2: Inhibitory Activity of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Derivatives against IRAK4

CompoundIRAK4 IC50 (nM)Reference
14 0.3[2]
18 0.3[2]
19 0.2[2]

These derivatives show exceptional potency against IRAK4, a key signaling molecule in inflammatory pathways.[2]

Table 3: Inhibitory Activity of a Pyrazole-4-carboxamide Derivative against Aurora Kinases and Cancer Cell Lines

CompoundTargetIC50 (nM)Cell LineCytotoxicity IC50 (µM)Reference
6k Aurora A16.3HeLa0.43[3]
Aurora B20.2HepG20.67[3]

Compound 6k displays potent and selective inhibition of both Aurora A and B kinases and exhibits significant cytotoxicity against cancer cell lines.[3]

Signaling Pathways and Mechanism of Action

The inhibitory activity of these derivatives is best understood in the context of the signaling pathways they modulate.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR Dimer FGF->FGFR Binding & Dimerization P P FGFR->P Autophosphorylation FRS2 FRS2 P->FRS2 Recruitment & Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor 5-amino-1H-pyrazole -4-carboxamide derivative Inhibitor->FGFR Inhibition

FGFR Signaling Pathway Inhibition

The diagram above illustrates the canonical FGFR signaling pathway, which is crucial for cell proliferation, survival, and differentiation. 5-amino-1H-pyrazole-4-carboxamide derivatives act by inhibiting the autophosphorylation of the FGFR, thereby blocking downstream signaling cascades.

IRAK4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand IL-1 / TLR Ligand Receptor IL-1R / TLR Ligand->Receptor Binding MyD88 MyD88 Receptor->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Activation IRAK1/2 IRAK1/2 IRAK4->IRAK1/2 Phosphorylation TRAF6 TRAF6 IRAK1/2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex MAPK MAPK TAK1->MAPK NF_kB NF-κB IKK_Complex->NF_kB Inflammatory_Response Inflammatory Gene Expression NF_kB->Inflammatory_Response MAPK->Inflammatory_Response Inhibitor 5-amino-1H-pyrazole -4-carboxamide derivative Inhibitor->IRAK4 Inhibition

IRAK4 Signaling Pathway Inhibition

In the IRAK4 signaling pathway, which is central to the innate immune response, these pyrazole derivatives inhibit IRAK4 kinase activity. This prevents the downstream activation of NF-κB and MAPK pathways, ultimately suppressing the expression of inflammatory genes.

Experimental Workflows and Protocols

Validating the inhibitory activity of these compounds involves a multi-step process, from initial biochemical assays to cell-based functional assays.

Experimental_Workflow Compound_Synthesis Synthesis of 5-amino-1H-pyrazole-4-carboxamide Derivatives Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (e.g., MTT Assay) Biochemical_Assay->Cell_Based_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for Phospho-proteins) Cell_Based_Assay->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies

General Experimental Workflow
In Vitro Kinase Assay Protocol

This protocol outlines a general method for determining the in vitro potency (IC50) of an inhibitor against a target kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • 5-amino-1H-pyrazole-4-carboxamide derivative (inhibitor)

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radiometric assays)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

  • 96-well plates

  • Plate reader or scintillation counter

Procedure:

  • Prepare a serial dilution of the inhibitor in DMSO.

  • In a 96-well plate, add the kinase, substrate, and diluted inhibitor to the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. For non-radiometric assays (e.g., using fluorescently labeled antibodies that recognize the phosphorylated substrate), read the signal on a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay Protocol

This protocol is used to assess the effect of the inhibitors on the proliferation of cancer cell lines.[4][5][6][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 5-amino-1H-pyrazole-4-carboxamide derivative (inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitor and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4][5][7]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.[4]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

Derivatives of 5-amino-1H-pyrazole-4-carboxamide have demonstrated significant potential as inhibitors of various kinases implicated in cancer and inflammatory diseases. The data presented in this guide highlight the potent and, in some cases, selective inhibitory activities of these compounds against FGFR, IRAK4, and Aurora kinases. The provided experimental protocols offer a foundation for the continued validation and development of this promising class of therapeutic agents. Further structure-activity relationship studies and in vivo evaluations are warranted to optimize their efficacy and safety profiles for clinical applications.

References

A Comparative Guide to FGFR Inhibitors: Profiling 5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide Analogs Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

This guide provides a detailed comparison of a novel class of pan-FGFR covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide scaffold against other prominent FGFR inhibitors. While specific experimental data for 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide is not extensively available in public literature, this document utilizes data from a closely related, representative compound from the same chemical series to offer a valuable comparative analysis. The information is supported by experimental data on biochemical potency, cellular activity, and clinical efficacy, alongside detailed methodologies for key experiments.

The dysregulation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers, making it a critical target for therapeutic intervention.[1] The development of small molecule inhibitors targeting FGFRs has led to several approved drugs and numerous ongoing clinical investigations.[2][3] This guide focuses on comparing the performance of a novel 5-amino-1H-pyrazole-4-carboxamide derivative with established FGFR inhibitors such as Futibatinib, Infigratinib, Pemigatinib, and Erdafitinib.

Quantitative Comparison of In Vitro Efficacy

The following tables summarize key quantitative data, offering a side-by-side comparison of the biochemical potency and cellular antiproliferative activities of these FGFR inhibitors.

Table 1: Biochemical Inhibitory Activity (IC50) Against FGFR Isoforms

InhibitorFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)FGFR2 V564F Mutant (nM)Mechanism
5-Amino-1H-pyrazole-4-carboxamide Derivative (Compound 10h) 46[4]41[4]99[4]-62[4]Covalent, Irreversible
Futibatinib (TAS-120) 3.9[5]1.3[5]1.6[5]8.3[5]ActiveCovalent, Irreversible
Infigratinib (BGJ398) 0.9[5]1.4[5]1[5]60[5]Less ActiveReversible
Pemigatinib (INCB054828) 0.4[5]0.5[5]1.2[5]30[5]Less ActiveReversible
Erdafitinib (JNJ-42756493) 1.2[5]2.5[5]3.0[5]5.7[5]Less ActiveReversible

Note: The V564F mutation is a known gatekeeper mutation that can confer resistance to reversible FGFR inhibitors.[4][6]

Table 2: Cellular Antiproliferative Activity (IC50) in Cancer Cell Lines

InhibitorNCI-H520 (Lung Cancer) (nM)SNU-16 (Gastric Cancer) (nM)KATO III (Gastric Cancer) (nM)
5-Amino-1H-pyrazole-4-carboxamide Derivative (Compound 10h) 19[4]59[4]73[4]
Futibatinib Data not availableData not availableData not available
Infigratinib Data not availableData not availableData not available
Pemigatinib Data not availableData not availableData not available
Erdafitinib Data not availableData not availableData not available

Table 3: Clinical Efficacy in FGFR-Altered Tumors

InhibitorTumor TypeObjective Response Rate (ORR)Median Progression-Free Survival (PFS) (months)
Futibatinib Intrahepatic Cholangiocarcinoma (FGFR2 fusions/rearrangements)42%[7]9.0
Infigratinib Cholangiocarcinoma (FGFR2 fusions/rearrangements)23.1%[7]3.7
Pemigatinib Cholangiocarcinoma (FGFR2 fusions/rearrangements)35.5%[7]6.9
Erdafitinib Urothelial Carcinoma (FGFR3 mutations or FGFR2/3 fusions)40%[2]5.5

Mechanism of Action and Signaling Pathway

FGFR inhibitors act by blocking the ATP-binding site of the receptor's kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. These pathways, including the RAS-MAPK and PI3K-AKT cascades, are crucial for cell proliferation, survival, and migration.

A key distinction among these inhibitors is their mode of binding. Futibatinib and the novel 5-amino-1H-pyrazole-4-carboxamide derivatives are irreversible inhibitors that form a covalent bond with a specific cysteine residue in the FGFR kinase domain.[4] This covalent binding leads to sustained inhibition and can be effective against acquired resistance mutations that affect the binding of reversible inhibitors like infigratinib, pemigatinib, and erdafitinib.[6]

FGFR_Signaling_Pathway cluster_MAPK RAS-MAPK Pathway cluster_PI3K PI3K-AKT Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor FGFR Inhibitor (e.g., 5-amino-1-cyclopentyl- 1H-pyrazole-4-carboxamide) Inhibitor->FGFR Experimental_Workflow Start Start: Compound Synthesis (5-amino-1H-pyrazole-4-carboxamide derivative) Biochem Biochemical Assay (In Vitro Kinase IC50) Start->Biochem Cellular Cell-Based Assay (Proliferation IC50) Biochem->Cellular Potent compounds advance Data Data Analysis & Comparison Biochem->Data InVivo In Vivo Studies (Xenograft Models) Cellular->InVivo Active compounds advance Cellular->Data Clinical Clinical Trials InVivo->Clinical Efficacious & safe compounds advance InVivo->Data Clinical->Data

References

A Comparative Guide to the Structure-Activity Relationship of 5-amino-1H-pyrazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-1H-pyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent inhibitors targeting a range of biological entities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their anticancer properties through the inhibition of Fibroblast Growth Factor Receptors (FGFRs) and adenosine deaminase. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate informed decision-making in drug discovery and development.

I. Comparative Analysis of Biological Activity

The biological activity of 5-amino-1H-pyrazole-4-carboxamide derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring and the carboxamide moiety. This section compares the inhibitory activities of these derivatives against different targets.

As Pan-FGFR Inhibitors

A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been investigated as covalent inhibitors of pan-FGFR, demonstrating nanomolar efficacy against both wild-type and mutant forms of the receptor. The aberrant activation of FGFRs is a known driver in various cancers, making these compounds promising candidates for anticancer therapy.

The representative compound 10h from a recent study showcased potent inhibitory activity against FGFR1, FGFR2, FGFR3, and the gatekeeper mutant FGFR2 V564F. This highlights the potential of these derivatives to overcome acquired resistance to existing FGFR inhibitors.

Table 1: Inhibitory Activity of Representative 5-amino-1H-pyrazole-4-carboxamide Derivatives against FGFRs

CompoundTargetIC50 (nM)
10hFGFR146
10hFGFR241
10hFGFR399
10hFGFR2 V564F62

In addition to enzymatic inhibition, these derivatives have demonstrated potent anti-proliferative activity in various cancer cell lines.

Table 2: Cytotoxicity of Representative 5-amino-1H-pyrazole-4-carboxamide Derivatives against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)
10hNCI-H520Lung Cancer19
10hSNU-16Gastric Cancer59
10hKATO IIIGastric Cancer73
As Adenosine Deaminase Inhibitors and Antitumor Agents

Derivatives of 5-amino-1H-pyrazole-4-carboxamide have also been explored as inhibitors of adenosine deaminase (ADA), an enzyme implicated in cancer. A preliminary SAR study of thirteen derivatives revealed that the incorporation of long-chain branching on the nitrogen atom of the pyrazole moiety was crucial for their activity.

Compound 8e from this series exhibited potent and selective growth-inhibitory effects against the estrogen receptor-positive breast cancer cell line MCF-7, alongside moderate ADA inhibitory potency.

II. Structure-Activity Relationship (SAR) Insights

The collective data allows for the formulation of key SAR insights for the 5-amino-1H-pyrazole-4-carboxamide scaffold.

SAR_Summary Scaffold 5-Amino-1H-pyrazole-4-carboxamide Core N1-substituent C3-substituent Carboxamide Substituent N1_Activity Long-chain branching at N1 enhances a denosine deaminase inhibitory activity. Scaffold:n1->N1_Activity Covalent_Binding Introduction of a reactive moiety (e.g., acrylamide) at the carboxamide enables covalent binding to FGFR. Scaffold:c4->Covalent_Binding Pan_FGFR_Potency Specific substitutions on the carboxamide N-phenyl ring are critical for potent pan-FGFR inhibition. Scaffold:c4->Pan_FGFR_Potency

Caption: Key SAR takeaways for 5-amino-1H-pyrazole-4-carboxamide derivatives.

III. Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of these derivatives.

In Vitro Kinase Assay (for FGFR Inhibition)

This protocol describes a typical luminescence-based kinase assay to determine the in vitro inhibitory activity of test compounds against FGFR.

  • Reagents and Materials : Recombinant human FGFR1, FGFR2, FGFR3 enzymes, kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP, appropriate substrate (e.g., poly(E,Y)₄:₁), test compounds, and a luminescence-based ATP detection kit.

  • Procedure :

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add 2 µL of the kinase/substrate mixture.

    • Add 1 µL of the diluted test compound or DMSO (as a control).

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis : The IC50 values are calculated by fitting the dose-response curves using a suitable software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to assess the cytotoxic effects of the derivatives on cancer cell lines.

  • Reagents and Materials : Cancer cell lines (e.g., NCI-H520, SNU-16, KATO III), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT solution (5 mg/mL in PBS), and DMSO.

  • Procedure :

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 values are determined from the dose-response curves.

IV. Signaling Pathway and Experimental Workflow

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a key oncogenic driver.

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor 5-Amino-1H-pyrazole- 4-carboxamide Derivative Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the point of inhibition.

General Workflow for SAR Studies

The process of establishing a structure-activity relationship is a cyclical and iterative process central to drug discovery.

SAR_Workflow A Lead Compound Identification B Chemical Synthesis of Analogs A->B C Biological Evaluation (e.g., Kinase Assay, MTT Assay) B->C D Data Analysis & SAR Determination C->D E Design of New Analogs D->E E->B Iterative Optimization

Caption: A typical workflow for a structure-activity relationship study.

The Precision Advantage: A Comparative Guide to Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the foundation of numerous targeted therapies.[1] Its versatility allows for the development of highly potent and selective inhibitors for a range of enzymatic targets. This guide provides an objective comparison of the selectivity profiles of prominent pyrazole-based inhibitors targeting two critical enzyme families: Janus kinases (JAKs) and cyclooxygenases (COX). The presented data, experimental protocols, and pathway visualizations are intended to inform research and development decisions in the pursuit of next-generation therapeutics.

Kinase Inhibitors: Targeting the JAK Family

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are a family of cytoplasmic tyrosine kinases that play a crucial role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.[2] Consequently, the development of selective JAK inhibitors is of significant therapeutic interest. Here, we compare the selectivity of three pyrazole-based JAK inhibitors: Ruxolitinib, Golidocitinib, and Brepocitinib.

Comparative Selectivity Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Ruxolitinib, Golidocitinib, and Brepocitinib against the four members of the JAK family. Lower IC50 values indicate greater potency.

CompoundTargetIC50 (nM)Primary Target(s)
Ruxolitinib JAK13.3[3][4][5]JAK1/JAK2
JAK22.8[3][4][5]
JAK3428[4]
TYK219[4]
Golidocitinib JAK173[1]JAK1
JAK2>14,700[1]
JAK3>30,000[1]
TYK2-
Brepocitinib JAK117[6][7][8][9]JAK1/TYK2
JAK277[6][7][8][9]
JAK36,490[6][8]
TYK223[6][7][8][9]

Data Interpretation:

  • Ruxolitinib demonstrates potent inhibition of both JAK1 and JAK2, with significantly less activity against JAK3.[3][4][5] Its moderate activity against TYK2 suggests a broader spectrum of JAK inhibition.

  • Golidocitinib exhibits remarkable selectivity for JAK1, with IC50 values for JAK2 and JAK3 that are several orders of magnitude higher.[1] This high selectivity can be advantageous in minimizing off-target effects. Recent findings indicate that Golidocitinib has a selectivity of over 200 to 400-fold for JAK1 compared to other JAK family members.[10]

  • Brepocitinib is a potent dual inhibitor of JAK1 and TYK2, with good selectivity over JAK2 and high selectivity over JAK3.[6][7][8][9] This profile makes it a valuable tool for interrogating signaling pathways dependent on both JAK1 and TYK2.

JAK-STAT Signaling Pathway

The diagram below illustrates the canonical JAK-STAT signaling pathway. The binding of a cytokine to its receptor leads to the activation of associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene transcription.[11][12] Pyrazole-based inhibitors act by competing with ATP for the kinase domain of JAKs, thereby blocking this signaling cascade.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription Regulation Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding Inhibitor Pyrazole-based Inhibitor Inhibitor->JAK Inhibition

A simplified diagram of the JAK-STAT signaling pathway.

COX Inhibitors: A Focus on Isoform Selectivity

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid to prostaglandins. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated during inflammation.[13][14] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. Celecoxib, a pyrazole-containing compound, is a well-known selective COX-2 inhibitor.

Comparative Selectivity Data
CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib COX-182[15]12[15]
COX-26.8[15]

Data Interpretation:

  • Celecoxib demonstrates a 12-fold greater potency for inhibiting COX-2 over COX-1, as indicated by its IC50 values and selectivity index.[15] This selectivity is the basis for its therapeutic efficacy as an anti-inflammatory agent with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs. Other studies have reported selectivity ratios for celecoxib in the range of 6.6 to 7.6.[16][17]

Experimental Protocols

Accurate determination of inhibitor selectivity is paramount in drug development. Below are generalized protocols for assessing the selectivity of pyrazole-based inhibitors against kinases and COX enzymes.

Kinase Inhibitor Selectivity Profiling

A common method for determining kinase inhibitor selectivity is through in vitro kinase assays. These can be performed using various formats, including radiometric, fluorescence-based, or luminescence-based assays.[18] A generalized workflow for a competition binding assay is depicted below.

Kinase_Selectivity_Workflow Kinase Inhibitor Selectivity Profiling Workflow Start Start: Synthesized Pyrazole-based Inhibitor Prepare_Inhibitor Prepare serial dilutions of the inhibitor Start->Prepare_Inhibitor Assay_Plate Dispense kinases, inhibitor dilutions, and assay reagents into microplate Prepare_Inhibitor->Assay_Plate Kinase_Panel Select a broad panel of purified kinases Kinase_Panel->Assay_Plate Incubate Incubate to allow for binding and/or enzymatic reaction Assay_Plate->Incubate Detection Measure kinase activity or binding (e.g., fluorescence, luminescence, radioactivity) Incubate->Detection Data_Analysis Analyze data to determine % inhibition and IC50 values Detection->Data_Analysis Selectivity_Profile Generate selectivity profile by comparing IC50 values across the kinase panel Data_Analysis->Selectivity_Profile End End: Characterized Inhibitor Selectivity_Profile->End

A generalized workflow for kinase inhibitor selectivity profiling.

Protocol: In Vitro Kinase Competition Binding Assay (Generalized)

  • Immobilization: A proprietary, active-site directed ligand is immobilized on a solid support.

  • Kinase Panel: A large panel of purified kinases is prepared.

  • Competition: The test compound (pyrazole-based inhibitor) is incubated with the kinase panel in the presence of the immobilized ligand. The test compound and the immobilized ligand compete for binding to the kinase active site.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified, typically using a sensitive detection method like quantitative PCR (for DNA-tagged kinases) or an enzymatic assay.

  • Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a control (e.g., DMSO). A lower amount of bound kinase indicates that the test compound has successfully competed for binding. The results are used to calculate the dissociation constant (Kd) or IC50 value for each kinase, providing a comprehensive selectivity profile.[19]

COX Inhibitor Selectivity Assay

The selectivity of COX inhibitors is typically determined by measuring their inhibitory effects on COX-1 and COX-2 activity separately. A common method involves using human whole blood assays.

Protocol: Human Whole Blood COX-1/COX-2 Assay (Generalized)

  • COX-1 Activity Measurement:

    • Whole blood is incubated with the test compound (pyrazole-based inhibitor) at various concentrations.

    • Blood is allowed to clot, which induces COX-1-mediated thromboxane B2 (TXB2) production.

    • The concentration of TXB2 in the serum is measured by immunoassay.

    • The IC50 for COX-1 inhibition is determined by plotting TXB2 concentration against inhibitor concentration.

  • COX-2 Activity Measurement:

    • Whole blood is pre-incubated with a COX-1 inhibitor (to block COX-1 activity) and then with the test compound.

    • Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2.

    • Prostaglandin E2 (PGE2) production, a marker of COX-2 activity, is measured in the plasma by immunoassay.

    • The IC50 for COX-2 inhibition is determined by plotting PGE2 concentration against inhibitor concentration.

  • Selectivity Index Calculation: The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (IC50 COX-1 / IC50 COX-2). A higher selectivity index indicates greater selectivity for COX-2.

This guide provides a snapshot of the selectivity profiles of key pyrazole-based inhibitors. The presented data and protocols serve as a valuable resource for researchers in the field, facilitating the informed selection and development of targeted therapies.

References

Unraveling In Vivo Efficacy: A Comparative Guide to Pyrazole Carboxamide FLT3 Inhibitors in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of three prominent pyrazole carboxamide compounds targeting FMS-like tyrosine kinase 3 (FLT3) for the treatment of Acute Myeloid Leukemia (AML). The compounds—Quizartinib, Gilteritinib, and Crenolanib—are evaluated based on their performance in preclinical xenograft models, with supporting experimental data and methodologies.

In Vivo Efficacy at a Glance: Head-to-Head Comparison

The following table summarizes the in vivo efficacy of Quizartinib, Gilteritinib, and Crenolanib in AML xenograft models. It is important to note that while the data for Quizartinib and Gilteritinib are from a direct comparative study, the data for Crenolanib is derived from a separate study. Methodological differences should be considered when interpreting these results.

CompoundAnimal ModelCell LineDosing RegimenKey Efficacy EndpointResultSource
Quizartinib NOD/SCID MiceMV4-11 (FLT3-ITD)3 mg/kg, oral, once dailyTumor Growth Inhibition96% inhibition of tumor growth after 11 days of treatment.[1][1]
Gilteritinib NOD/SCID MiceMV4-11 (FLT3-ITD)30 mg/kg, oral, once dailyTumor Growth Inhibition97% inhibition of tumor growth after 11 days of treatment.[1][1]
Crenolanib NOD/SCID MiceMV4-11 (FLT3-ITD)Not specifiedSurvivalSignificantly prolonged survival compared to vehicle control.

Understanding the Mechanism: The FLT3 Signaling Pathway

Mutations in the FLT3 receptor are a common driver of AML progression. Constitutive activation of FLT3 leads to the downstream activation of several key signaling pathways that promote cancer cell proliferation and survival. The diagram below illustrates the major pathways affected.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation STAT5->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Inhibition of Differentiation ERK->Differentiation

Caption: The FLT3 signaling cascade in AML.

Experimental Workflow: In Vivo Xenograft Model

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of pyrazole carboxamide compounds in an AML xenograft model.

Experimental_Workflow cluster_treatment Treatment Phase start Start: AML Cell Culture (e.g., MV4-11) injection Subcutaneous Injection of AML Cells into Immunodeficient Mice start->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of Mice into Treatment Groups when Tumors Reach a Predetermined Size tumor_growth->randomization vehicle Vehicle Control randomization->vehicle quizartinib Quizartinib randomization->quizartinib gilteritinib Gilteritinib randomization->gilteritinib crenolanib Crenolanib randomization->crenolanib daily_dosing Daily Oral Dosing monitoring Continued Monitoring of Tumor Volume and Body Weight daily_dosing->monitoring endpoint Endpoint Determination: - Tumor Growth Inhibition - Survival Analysis monitoring->endpoint

References

Comparative Analysis of a Covalent 5-Amino-1H-pyrazole-4-carboxamide Derivative and Other Inhibitors Targeting FGFR1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Covalent Inhibitor with Alternative FGFR1-Targeting Compounds, Supported by X-ray Co-crystal Structure Analysis and Biochemical Data.

This guide provides a detailed comparative analysis of a novel 5-amino-1H-pyrazole-4-carboxamide derivative, a potent covalent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), against other well-characterized FGFR1 inhibitors. The analysis is based on publicly available X-ray co-crystal structures and biochemical assay data, offering a valuable resource for researchers in oncology and drug discovery.

Introduction to FGFR1 Inhibition

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of FGFR1 signaling is implicated in the pathogenesis of several cancers, making it an attractive target for therapeutic intervention. This has led to the development of numerous small molecule inhibitors targeting the ATP-binding site of the FGFR1 kinase domain. This guide focuses on a recently developed 5-amino-1H-pyrazole-4-carboxamide derivative (compound 10h) and compares its structural and inhibitory properties with three other notable FGFR1 inhibitors: AZD4547, Ponatinib, and PD173074.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the biochemical potency of the 5-amino-1H-pyrazole-4-carboxamide derivative (compound 10h) and the selected alternative inhibitors against FGFR1 and other FGFR isoforms. The data is presented as IC50, Ki, and Kd values, which represent the half-maximal inhibitory concentration, the inhibition constant, and the dissociation constant, respectively. Lower values indicate higher potency or binding affinity.

InhibitorTargetIC50 (nM)Ki (nM)Kd (nM)PDB ID (FGFR1)
5-Amino-1H-pyrazole-4-carboxamide derivative (10h) FGFR1 46 [2]Not ReportedNot Reported8XZ7 [3]
FGFR241[2]Not ReportedNot Reported
FGFR399[2]Not ReportedNot Reported
FGFR2 V564F62[2]Not ReportedNot Reported
AZD4547FGFR10.2[3][4]Not ReportedNot Reported4WUN
FGFR22.5[3][4]Not ReportedNot Reported
FGFR31.8[3][4]Not ReportedNot Reported
FGFR4165[4]Not ReportedNot Reported
PonatinibFGFR12.2Not ReportedNot Reported3OEC
Abl0.37Not ReportedNot Reported
PDGFRα1.1Not ReportedNot Reported
VEGFR21.5Not ReportedNot Reported
Src5.4Not ReportedNot Reported
PD173074FGFR1~25[5]~40[5]Not Reported2FGI
FGFR35Not ReportedNot Reported
VEGFR2100-200[5]Not ReportedNot Reported

X-ray Co-crystal Structure Analysis

The three-dimensional structure of the FGFR1 kinase domain in complex with the 5-amino-1H-pyrazole-4-carboxamide derivative (compound 10h) has been determined by X-ray crystallography and is available in the Protein Data Bank (PDB) under the accession code 8XZ7 .[3]

The co-crystal structure reveals that the inhibitor binds covalently to a cysteine residue in the P-loop of the FGFR1 kinase domain. This irreversible binding mode contributes to its potent and sustained inhibitory activity. The pyrazole core of the inhibitor occupies the adenine-binding pocket, forming key hydrogen bond interactions with the hinge region of the kinase. The carboxamide moiety extends towards the solvent-exposed region, offering potential sites for further chemical modification to improve selectivity and pharmacokinetic properties.

Experimental Protocols

General Protocol for FGFR1 Kinase Domain Expression and Purification

The following is a general protocol for the expression and purification of the human FGFR1 kinase domain, based on common practices in structural biology.[1]

  • Cloning and Expression: The DNA sequence encoding the human FGFR1 kinase domain (e.g., residues 457-766) is cloned into an appropriate expression vector, often with an N-terminal affinity tag (e.g., His-tag or GST-tag) to facilitate purification. The construct is then transformed into a suitable expression host, typically E. coli BL21(DE3) cells. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a defined period.

  • Cell Lysis and Initial Purification: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and DNase. The cells are then lysed by sonication or high-pressure homogenization. The cell lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble FGFR1 kinase domain is then subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione-sepharose for GST-tagged proteins).

  • Tag Removal and Further Purification: The affinity tag is often removed by enzymatic cleavage (e.g., with TEV or thrombin protease) to obtain the native kinase domain. The protein is then further purified by ion-exchange chromatography and size-exclusion chromatography to achieve high purity and homogeneity, which is essential for crystallization.

General Protocol for In Vitro Kinase Inhibition Assay (IC50 Determination)

The inhibitory potency of compounds against FGFR1 is typically determined using an in vitro kinase assay.[6][7]

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the FGFR1 kinase. This can be done using various detection methods, such as radiometric assays (measuring the incorporation of radioactive ³²P-ATP into the substrate) or fluorescence-based assays.

  • Assay Components: The assay is typically performed in a multi-well plate format and includes the purified FGFR1 kinase domain, a suitable substrate (e.g., a synthetic peptide or a protein substrate like poly(Glu-Tyr)), ATP, and the test compound at various concentrations.

  • Procedure: The kinase, substrate, and inhibitor are pre-incubated together. The kinase reaction is initiated by the addition of ATP. After a defined incubation period at a specific temperature, the reaction is stopped.

  • Data Analysis: The amount of phosphorylated substrate is quantified. The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by fitting the dose-response data to a sigmoidal curve.

Visualizations

Below are diagrams illustrating the FGFR1 signaling pathway and a typical workflow for X-ray co-crystal structure analysis.

FGFR1_Signaling_Pathway FGFR1 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR1_dimer FGFR1 Dimerization & Autophosphorylation FGF->FGFR1_dimer HSPG Heparan Sulfate Proteoglycan HSPG->FGFR1_dimer FRS2 FRS2 FGFR1_dimer->FRS2 PLCg PLCγ FGFR1_dimer->PLCg PI3K PI3K FGFR1_dimer->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival, etc.) ERK->Cell_Response PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: Overview of the FGFR1 signaling cascade.

XRay_Crystallography_Workflow X-ray Co-crystal Structure Analysis Workflow Protein_Purification 1. Protein Expression & Purification Crystallization 2. Co-crystallization with Inhibitor Protein_Purification->Crystallization Data_Collection 3. X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution 4. Structure Solution & Phasing Data_Collection->Structure_Solution Model_Building 5. Model Building & Refinement Structure_Solution->Model_Building Validation 6. Structure Validation & Deposition (PDB) Model_Building->Validation

Caption: Workflow for determining protein-ligand co-crystal structures.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide.

This document provides crucial safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.[3] A face shield should be worn over safety glasses if there is a risk of splashing or aerosol generation.[3]To protect eyes from dust particles and potential splashes of solutions containing the compound.
Hand Protection Disposable nitrile gloves.[3] For extended handling, consider double-gloving or using thicker, chemical-resistant gloves.[4] Check manufacturer's glove compatibility charts.To prevent skin contact. Nitrile gloves offer good protection against a range of chemicals.[3] Regular glove changes (e.g., every 30-60 minutes) are recommended to avoid permeation.[4]
Body Protection A lab coat, buttoned and with long sleeves. For handling larger quantities or in situations with a higher risk of contamination, a chemical-resistant apron or coveralls should be worn.To protect skin and personal clothing from contamination.
Respiratory Protection An N95-rated respirator or higher is recommended, especially when handling the powder outside of a certified chemical fume hood, to prevent inhalation of dust particles.[5]To minimize the risk of respiratory tract irritation from airborne powder.[2]
Foot Protection Closed-toe shoes that cover the entire foot.[3]To protect feet from spills and falling objects.

Safe Handling and Operational Workflow

All handling of this compound solid should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]

Experimental Workflow for Handling Solid Compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment (Spatula, Weigh Paper, Vials) prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate After experiment completion cleanup_waste Dispose of Contaminated Materials in Labeled Hazardous Waste Container cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE in Correct Order cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All waste containing this compound, including contaminated PPE, weigh boats, and empty containers, must be treated as hazardous chemical waste.[6]

Table 2: Disposal Procedures

Waste TypeDisposal ContainerProcedure
Solid Waste A clearly labeled, sealed, and compatible hazardous waste container. The label should include "Hazardous Waste," the chemical name, and the approximate quantity.[6]Collect all solid waste, including contaminated gloves, weigh paper, and paper towels, in the designated container.
Liquid Waste (Solutions) A clearly labeled, sealed, and compatible hazardous waste container for organic or aqueous waste, as appropriate. Do not mix incompatible waste streams.[6]Collect all solutions containing the compound in the appropriate liquid hazardous waste container.
Empty Original Containers The original container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[6] After rinsing, the container can be disposed of according to institutional guidelines.Triple-rinse the empty container with a solvent in which the compound is soluble. Collect all rinsate in the designated liquid hazardous waste container.
Spill Cleanup Material A clearly labeled, sealed, and compatible hazardous waste container.In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated solid hazardous waste container.[1] Decontaminate the spill area thoroughly.

It is imperative to consult and follow your institution's specific Environmental Health & Safety (EHS) guidelines for hazardous waste disposal. [6]

Emergency Procedures

Table 3: Emergency Response

SituationAction
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[7][8] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection.[1] For small spills, absorb with an inert material and place in a sealed container for disposal.[1] For large spills, contact your institution's EHS department. Prevent the spill from entering drains.[2]

By adhering to these guidelines, researchers can safely handle this compound and contribute to a secure and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.